4-Bromo-2-ethyl-6-methylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-ethyl-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-3-7-9-5(2)4-6(8)10-7/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKJZKQSPYPIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Ethyl 6 Methylpyrimidine
Strategies for Bromination of Pyrimidine (B1678525) Systems
The introduction of a bromine atom onto a pyrimidine ring is a key functionalization step. The pyrimidine ring is π-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org However, substitutions are possible, typically occurring at the C-5 position, which is the least electron-deficient. wikipedia.org The presence of activating groups can influence the position and ease of halogenation.
Direct halogenation is a fundamental approach for introducing a bromine atom onto a pyrimidine core. This typically involves treating the pyrimidine substrate with an electrophilic bromine source.
Common brominating agents for pyrimidines include bromine (Br₂) and N-bromosuccinimide (NBS). commonorganicchemistry.com The reaction of pyrimidine hydrohalide salts with bromine at elevated temperatures in an inert organic solvent, such as nitrobenzene, has been shown to produce 5-bromopyrimidine (B23866). google.com For instance, pyrimidine hydrochloride can be heated to 125-135°C, followed by the controlled addition of bromine to yield the brominated product. google.com The use of N-halosuccinimides, like NBS, often provides a milder alternative for direct halogenation. wur.nlrsc.org For uracil (B121893) derivatives, bromination at the C-5 position has been achieved with reagents like Br₂ in water or N-bromosuccinimide in DMF. mdpi.comnih.gov While these examples are on different pyrimidine scaffolds, the principles can be applied to the synthesis of 4-Bromo-2-ethyl-6-methylpyrimidine from a 2-ethyl-6-methylpyrimidine precursor.
Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org The process involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. baranlab.orgnih.gov This intermediate is then quenched with an electrophile, in this case, a bromine source.
In pyrimidine systems, the ring nitrogen atoms can act as directing groups, although the π-deficient nature of the ring can lead to competitive nucleophilic addition of the organolithium reagent. scispace.comharvard.edu Despite these challenges, DoM has been successfully applied to various azines and diazines. scispace.comresearchgate.net For a substrate like 2-ethyl-6-methylpyrimidine, a strong, sterically hindered base like a lithium amide (e.g., LDA) or a TMP-metal base (TMP=2,2,6,6-tetramethylpiperidide) could potentially deprotonate the ring at a specific position, which could then be trapped by an electrophilic bromine source such as Br₂ or 1,2-dibromoethane. harvard.edu The regioselectivity of this metalation would be influenced by the directing ability of the ring nitrogens and the steric and electronic effects of the ethyl and methyl substituents.
To overcome the inherent low reactivity of the pyrimidine ring towards electrophiles and to improve yields and selectivity, various catalyst systems and optimized reagents have been developed. Lewis acids such as FeBr₃ or AlCl₃ are classic catalysts for aromatic bromination, activating the bromine molecule to generate a more potent electrophile. chemistryscore.com Pyridine (B92270) itself has been reported as a catalyst for aromatic bromination, although its role is likely as a salt effect that enhances the reaction rate. cdnsciencepub.com
More modern and milder methods have also emerged. The use of common inorganic salts at room temperature has been described for the bromination of pyrimidines at the 5-position. researchgate.net Hypervalent iodine(III) reagents, in conjunction with potassium halide salts, offer an environmentally friendly and efficient method for the regioselective halogenation of pyrazolo[1,5-a]pyrimidines under mild, aqueous conditions. rsc.orgbgu.ac.il Another approach involves the use of potassium persulfate (K₂S₂O₈) as an oxidant with sodium halides in water, which facilitates a cascade cyclization-oxidative halogenation to produce halogenated pyrazolo[1,5-a]pyrimidines. nih.govacs.org These advanced systems could potentially be adapted for the bromination of a 2-ethyl-6-methylpyrimidine substrate.
Table 1: Selected Reagents for Pyrimidine Bromination
| Reagent/System | Conditions | Target Position | Reference |
|---|---|---|---|
| Br₂ / HBr salt | High Temperature (e.g., 125-135°C), Nitrobenzene | C-5 | google.com |
| N-Bromosuccinimide (NBS) | DMF or Ionic Liquids | C-5 (on uracils) | mdpi.comnih.gov |
| KBr / Oxone | Aqueous conditions | C-5 (on uracils) | nih.gov |
| Hypervalent Iodine / KX | Room Temperature, Water | C-3 (on pyrazolo[1,5-a]pyrimidines) | rsc.orgbgu.ac.il |
| NaBr / K₂S₂O₈ | Water | C-3 (on pyrazolo[1,5-a]pyrimidines) | nih.govacs.org |
Construction of the Pyrimidine Ring with Specified Substituents
An alternative to functionalizing a pre-formed ring is to construct the pyrimidine core from acyclic precursors that already contain some or all of the required substituents (bromo, ethyl, and methyl groups).
This strategy involves the cyclization of a linear precursor that already contains a bromine atom. For instance, a bromine-mediated oxidative cyclization of aldehyde-derived hydrazones has been used to prepare 8-bromo-7-chloro wur.nlontosight.airsc.orgtriazolo[4,3-c]pyrimidines. researchgate.netbeilstein-journals.org This type of reaction, where bromination and cyclization occur in a concerted or sequential manner, is a powerful tool.
A more direct approach would involve the synthesis of a bromo-substituted β-dicarbonyl compound or its equivalent. This intermediate could then be reacted with an amidine, such as propionamidine (to introduce the 2-ethyl group), in a condensation-cyclization reaction to form the desired pyrimidine ring. The challenge lies in the synthesis and stability of the required bromo-substituted starting materials.
The most common and versatile method for pyrimidine synthesis is the condensation of a compound containing an N-C-N fragment (like an amidine, urea (B33335), or guanidine) with a 1,3-dielectrophilic species, typically a β-dicarbonyl compound. wikipedia.org This is often referred to as the Principal Synthesis.
To construct this compound, one could envision a reaction between propionamidine hydrochloride (providing the N-C(Et)-N fragment) and a bromine-containing derivative of acetylacetone (B45752) or ethyl acetoacetate (B1235776). For example, the condensation of propionamidine with a hypothetical 3-bromo-2,4-pentanedione would theoretically yield the target molecule. The synthesis of such a brominated diketone would be a critical preliminary step.
Multicomponent reactions, such as the Biginelli reaction, provide another powerful route to functionalized pyrimidines, though they typically yield dihydropyrimidines that would require a subsequent oxidation step. ontosight.ai A general approach involves the three-component reaction of a ketone, an aldehyde, and a urea or thiourea. growingscience.com Adapting this to the target molecule is not straightforward but highlights the general principle of building the ring from simpler, functionalized fragments. A more relevant approach is the condensation of amidines with β-keto esters. Pinner's synthesis, for example, involves condensing ethyl acetoacetate with amidines. wikipedia.org To obtain the desired substitution pattern, one might start with ethyl propionylacetate and acetamidine (B91507), followed by bromination, or explore more complex, pre-functionalized starting materials.
Table 2: General Condensation Schemes for Pyrimidine Synthesis
| N-C-N Component | 1,3-Dicarbonyl Component | Resulting Pyrimidine Type | Reference |
|---|---|---|---|
| Amidines | β-Diketones / β-Keto esters | 2-Substituted pyrimidines | wikipedia.org |
| Urea | β-Dicarbonyl compounds | 2-Pyrimidinones (Barbiturates) | wikipedia.orgontosight.ai |
| Thiourea | Ethyl acetoacetate | 2-Thiouracils | wikipedia.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-ethyl-6-methylpyrimidine |
| Pyrimidine |
| 5-bromopyrimidine |
| Pyrimidine hydrochloride |
| Uracil |
| N-bromosuccinimide (NBS) |
| Bromine |
| 1,2-dibromoethane |
| Lithium diisopropylamide (LDA) |
| 2,2,6,6-tetramethylpiperidide (TMP) |
| Ferric bromide (FeBr₃) |
| Aluminum chloride (AlCl₃) |
| Potassium persulfate (K₂S₂O₈) |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) |
| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) |
| 8-bromo-7-chloro wur.nlontosight.airsc.orgtriazolo[4,3-c]pyrimidine |
| Propionamidine |
| Acetylacetone |
| Ethyl acetoacetate |
| 3-bromo-2,4-pentanedione |
| Ethyl propionylacetate |
| Acetamidine |
| Urea |
| Thiourea |
| Guanidine |
| Dihydropyrimidine |
Introduction and Functionalization of Ethyl and Methyl Groups
The strategic introduction of ethyl and methyl groups at the C-2 and C-6 positions, respectively, is a critical first phase in the synthesis of this compound. This is typically achieved by constructing the pyrimidine ring from acyclic precursors that already contain these alkyl fragments.
Alkylation Strategies at Specific Ring Positions
The most direct and widely employed method for establishing the 2-ethyl-6-methylpyrimidine framework is the Pinner synthesis, a condensation reaction between a 1,3-dicarbonyl compound and an amidine. slideshare.net For the target molecule, this involves the reaction of ethyl acetoacetate with propionamidine.
Ethyl acetoacetate serves as the three-carbon component, providing the carbon atoms for positions C-4, C-5, and C-6 of the pyrimidine ring, along with the C-6 methyl group.
Propionamidine hydrochloride , formed from the reaction of propionitrile (B127096) with an acid and then ammonia, introduces the N-C-N fragment, with the ethyl group pre-installed at what will become the C-2 position of the pyrimidine ring. wikipedia.orgjk-sci.com
The condensation is typically base-catalyzed and results in the formation of 2-Ethyl-6-methylpyrimidin-4(3H)-one. pensoft.netresearchgate.net This pyrimidinone is a key intermediate, as the tautomeric hydroxyl group at the C-4 position provides a handle for subsequent functionalization.
Transformation of Precursor Functionalities
An alternative to direct condensation involves the modification of an existing pyrimidine scaffold. For instance, one could start with a pre-formed 6-methylpyrimidin-4(3H)-one and introduce the ethyl group at the 2-position. This can be achieved by first converting the 2-position into a suitable leaving group, such as a thio- or sulfonyl group, followed by nucleophilic substitution.
A common precursor is 6-methyl-2-thiouracil, which can be synthesized by condensing ethyl acetoacetate with thiourea. pensoft.netscispace.com The 2-thio group can then be alkylated to a 2-(ethylthio) group, which can subsequently be oxidized to a sulfone. This sulfone is an excellent leaving group and can be displaced by various nucleophiles, although direct displacement to form a C-C bond with an ethyl group would require an organometallic reagent and specific catalytic conditions. A more common transformation is the conversion of the 2-thio group to a 2-chloro group, which can then undergo cross-coupling reactions. However, for the synthesis of 2-alkylpyrimidines, the Pinner condensation with the appropriate amidine is generally more efficient. slideshare.netresearchgate.net
Regioselectivity and Stereochemical Control in Synthesis
With the 2-ethyl-6-methylpyrimidine core established, the next critical step is the introduction of the bromine atom specifically at the C-4 position. This requires a high degree of regiochemical control.
Analysis of Regioselectivity in Reaction Pathways
Direct electrophilic bromination of a 2,6-dialkylpyrimidine is challenging. The pyrimidine ring is inherently electron-deficient, and while the two alkyl groups at C-2 and C-6 are electron-donating and activate the ring towards electrophilic attack, they direct the substitution to the C-5 position. researchgate.netweebly.comlibretexts.orgsavemyexams.com The C-5 position is the most electron-rich and sterically accessible site for electrophiles. Therefore, direct bromination of 2-ethyl-6-methylpyrimidine would likely yield 5-Bromo-2-ethyl-6-methylpyrimidine, not the desired 4-bromo isomer.
To achieve the required regioselectivity for 4-bromination, a different strategy is employed, leveraging the chemistry of the pyrimidinone intermediate. The most reliable pathway involves the conversion of the 4-oxo group of 2-Ethyl-6-methylpyrimidin-4(3H)-one into a halogen. This is a well-established transformation in pyrimidine chemistry. thieme-connect.de The hydroxyl tautomer of the pyrimidinone can be converted into a good leaving group, which is then substituted by a bromide ion.
Control of Substitution Patterns
The key to controlling the substitution pattern and ensuring the bromine is introduced at the C-4 position lies in the transformation of the 2-Ethyl-6-methylpyrimidin-4(3H)-one intermediate. The standard procedure involves reacting the pyrimidinone with a halogenating agent.
Table 1: Common Halogenating Agents for the Conversion of Pyrimidin-4-ones to 4-Halopyrimidines
| Halogenating Agent | Resulting Halogen | Typical Conditions | Reference |
| Phosphorus oxychloride (POCl₃) | Chlorine | Reflux, often with a tertiary amine | thieme-connect.de |
| Phosphorus oxybromide (POBr₃) | Bromine | Reflux | Analogous to POCl₃ |
| Phosphorus pentabromide (PBr₅) | Bromine | Heating in a sealed tube or reflux | Analogous to PCl₅ |
By using a brominating agent such as phosphorus oxybromide (POBr₃), the 4-hydroxyl group is converted directly into a bromine atom, yielding this compound with high regioselectivity. This method avoids the issues associated with electrophilic substitution on the pyrimidine ring itself and provides a reliable route to the target compound. An alternative, though less direct, route would be the conversion to the 4-chloro derivative using POCl₃, followed by a halogen exchange reaction, though this is generally less efficient for converting chlorides to bromides.
Optimization of Reaction Conditions and Process Efficiency
Optimizing the reaction conditions for each step of the synthesis is crucial for maximizing the yield and purity of this compound, as well as for ensuring the scalability and cost-effectiveness of the process.
For the initial Pinner condensation to form 2-Ethyl-6-methylpyrimidin-4(3H)-one, key parameters to optimize include the choice of base, solvent, and reaction temperature.
Table 2: Optimization of Pinner-type Condensation for Pyrimidinone Synthesis
| Parameter | Variation | Effect on Yield/Purity | General Observation |
| Base | Sodium ethoxide, Potassium carbonate | Stronger bases like alkoxides generally give higher yields by promoting the deprotonation of the dicarbonyl compound. | The choice of base can influence the reaction rate and the formation of side products. |
| Solvent | Ethanol (B145695), Methanol, DMF | Alcohols are commonly used as they are the solvent for the alkoxide base. DMF can be used for less soluble reactants. | The solvent should be inert to the reactants and facilitate the dissolution of all components. pensoft.net |
| Temperature | Room temperature to reflux | The reaction is often heated to reflux to increase the reaction rate and drive the condensation to completion. | Higher temperatures can sometimes lead to side reactions or decomposition. |
For the subsequent bromination of the pyrimidinone using POBr₃, the optimization focuses on ensuring complete conversion while minimizing the formation of impurities.
Reagent Stoichiometry: An excess of the brominating agent is often used to drive the reaction to completion. However, a large excess can complicate the work-up procedure.
Temperature and Reaction Time: These reactions are typically carried out at reflux temperature. The reaction time needs to be monitored (e.g., by TLC or HPLC) to determine the point of maximum conversion without significant degradation of the product.
Work-up Procedure: After the reaction, the excess brominating agent must be carefully quenched, typically by pouring the reaction mixture onto ice. The pH is then adjusted to precipitate the product, which can be isolated by filtration and purified by recrystallization or chromatography.
By carefully controlling these parameters, the synthesis of this compound can be performed efficiently and with high regiochemical fidelity, providing a reliable route to this specific polysubstituted pyrimidine.
Solvents, Temperature, and Pressure Effects
The conditions under which the synthesis is performed are critical for directing the reaction pathway, influencing yield, and ensuring the desired regioselectivity.
Solvents: The choice of solvent is paramount in pyrimidine synthesis. For the initial cyclization reactions, polar solvents like ethanol or dimethylformamide (DMF) are often employed to facilitate the dissolution of reactants. scielo.org.mx In some multicomponent reactions for synthesizing pyrimidine derivatives, ethanol has been identified as the optimal solvent for achieving high yields and reasonable reaction times. scielo.org.mx The polarity of the solvent can significantly influence the equilibrium between different isomers, such as in the case of tetrazolo[1,5-a]pyrimidines, where solvent polarity affects the tetrazole–azido equilibrium. beilstein-journals.org For the subsequent bromination step, where a hydroxyl group is replaced by bromine (e.g., using POBr₃ or PBr₅), a non-polar solvent like toluene (B28343) might be used, or the reaction could be run neat. The use of greener solvents, such as ionic liquids or even water, is a growing trend in pyrimidine synthesis to reduce environmental impact. beilstein-journals.orgrasayanjournal.co.in
Temperature: Reaction temperature is a critical parameter that directly affects reaction rates and product distribution. The initial condensation to form the pyrimidine ring often requires heating, with temperatures ranging from 50-60°C to reflux conditions being common. scielo.org.mx For instance, in the synthesis of certain pyrimidine derivatives, increasing the temperature to 50°C was found to improve yield and shorten reaction time. scielo.org.mx However, excessively high temperatures can lead to decomposition of products. researchgate.net Bromination reactions also typically require elevated temperatures. Conversely, some steps, like the diazotization of an aminopyrimidine as part of a Sandmeyer-type reaction to introduce a bromine, require low temperatures, often between -10°C and 5°C, to maintain the stability of the diazonium salt intermediate. chemicalbook.com
Pressure: Most synthetic procedures for pyrimidine derivatives are conducted at atmospheric pressure. However, the use of sealed vessels can be necessary when dealing with volatile reagents or when reaction temperatures exceed the boiling point of the solvent. Microwave-assisted synthesis, a technique that involves heating in a sealed vessel under pressure, has been shown to dramatically reduce reaction times and, in some cases, improve yields for pyrimidine synthesis compared to conventional heating. rsc.org
The table below illustrates the typical impact of different solvents and temperatures on pyrimidine synthesis, as inferred from related reactions.
| Parameter | Condition | General Effect on Pyrimidine Synthesis | Citation |
| Solvent | Ethanol | Good for initial cyclization, green solvent. | scielo.org.mx |
| DMF/DMSO | High boiling point, good for dissolving diverse reactants, but can be difficult to remove. | rsc.org | |
| Water | Environmentally friendly, can promote certain multicomponent reactions. | beilstein-journals.org | |
| Toluene | Often used for bromination steps. | beilstein-journals.org | |
| Temperature | Room Temp | Slower reaction rates, may be required for sensitive intermediates. | scielo.org.mx |
| 50-100 °C | Common for cyclization and bromination, balances rate and stability. | ||
| >120 °C (Microwave) | Drastically reduces reaction times, can improve yields. | rsc.org |
Yield Enhancement and Purity Improvement
Maximizing the yield of a high-purity product is a central goal in synthetic chemistry. For this compound, this involves optimizing both the ring-forming and bromination stages.
Yield Enhancement:
Catalysis: The use of catalysts is a primary method for improving yields. In the Biginelli reaction, a common method for pyrimidine synthesis, various Lewis and Brønsted acids can be used. For related heterocyclic syntheses, catalysts like tetrabutylammonium (B224687) bromide (TBAB) have been shown to improve yields significantly compared to uncatalyzed reactions. scielo.org.mx In some cases, the use of NaOH as a base was crucial for enhancing reaction yields. mdpi.com
Reaction Technology: Modern techniques can lead to significant yield improvements. Ultrasound-assisted synthesis has been shown to increase yields and shorten reaction times for creating 2-aminopyrimidines. nih.govacs.org Similarly, microwave irradiation offers a powerful tool for accelerating reactions and boosting yields, sometimes dramatically, as seen in the palladium-catalyzed synthesis of pyrazole-fused pyrimidines where yields increased from 15% (conventional) to 81% (microwave). rsc.org
Reactant Stoichiometry: Carefully controlling the molar ratios of the reactants is essential. For example, in the synthesis of certain pyrimidine glycosides, adjusting the substrate molar ratio was key to optimizing the yield. rsc.org
Purity Improvement:
Recrystallization: This is a fundamental technique for purifying solid products. After synthesis, the crude this compound would likely be dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. The choice of crystallization solvent is critical for this process. researchgate.net
Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is the method of choice. Using a stationary phase like silica (B1680970) gel and a carefully selected mobile phase (eluent), components of the reaction mixture can be separated based on their differing polarities, affording a highly pure product. google.com
Reaction Control: Preventing the formation of side products is key to ensuring purity. For instance, in the bromination of pyrimidines, controlling the temperature and amount of brominating agent is crucial to avoid over-bromination or the formation of isomers. thieme-connect.de
Synthetic Route Comparison and Assessment
Several plausible synthetic pathways can be devised for this compound, each with its own set of advantages and disadvantages.
Advantages and Limitations of Different Synthetic Pathways
Route 1: Classical Condensation followed by Bromination
This is the most common and direct approach. It would likely involve:
Step 1: Condensation of ethyl propionimidate (or a related amidine precursor) with a β-diketone like pentane-2,4-dione in the presence of a base to form 2-ethyl-4,6-dimethylpyrimidine. An alternative would be the reaction of propionamidine with acetylacetone.
Step 2: Subsequent bromination of the pyrimidine ring. However, direct bromination of an alkyl-substituted pyrimidine can be complex. A more reliable method involves first synthesizing the 4-hydroxypyrimidine (B43898) precursor (2-ethyl-6-methylpyrimidin-4-ol) via condensation of ethyl propionimidate with ethyl acetoacetate.
Step 3: The resulting pyrimidin-4-ol is then treated with a brominating agent like phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) to replace the hydroxyl group with a bromine atom.
Advantages: This is a well-established, versatile method for pyrimidine synthesis. nih.gov The starting materials are generally accessible. It allows for clear, stepwise control over the introduction of substituents.
Route 2: Pyrimidine Ring Transformation
A more novel approach could involve the transformation of an existing pyrimidine ring into the desired product. For example, recent research has shown methods to convert pyrimidines into highly substituted pyridines. chinesechemsoc.org While not a direct synthesis, this highlights the possibility of skeletal editing. A hypothetical transformation could start with a more readily available, differently substituted pyrimidine.
Advantages: Could provide access from common starting materials through novel reaction pathways.
Limitations: This is a less conventional and likely less efficient route. The reaction conditions can be complex, and the substrate scope might be limited, making it uncertain if it would apply to the specific target molecule. Yields can be variable. chinesechemsoc.org
The table below provides a comparative assessment of these potential pathways.
| Synthetic Pathway | Advantages | Limitations |
| Route 1: Condensation/Bromination | Well-established, versatile, good control over substitution. nih.gov | Multiple steps, harsh reagents (e.g., POBr₃), potential for low overall yield. nih.gov |
| Route 2: Ring Transformation | Novel, potential access from different precursors. | Less developed, uncertain applicability, potentially complex conditions and variable yields. chinesechemsoc.org |
Green Chemistry Principles in Synthesis Design
Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental footprint. rasayanjournal.co.innih.gov
Atom Economy: The ideal synthesis maximizes the incorporation of all starting materials into the final product. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are excellent examples of high atom economy and are widely used for pyrimidine synthesis. rasayanjournal.co.in
Use of Safer Solvents and Reagents: Traditional methods often use hazardous solvents and toxic reagents. rasayanjournal.co.in A greener approach would replace these with safer alternatives. For instance, using water as a solvent where possible, or employing ionic liquids which can be recycled. rasayanjournal.co.inmdpi.com For the bromination step, exploring alternatives to POBr₃, such as using N-bromosuccinimide (NBS) under milder conditions, could be a greener option, although regioselectivity would need to be carefully controlled. thieme-connect.de
Energy Efficiency: Employing energy-efficient methods like microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov These methods often lead to cleaner reactions with higher yields. rsc.org
Catalysis: Using catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled. mdpi.com Developing efficient and recyclable catalysts for pyrimidine synthesis is a key area of green chemistry research. benthamdirect.com For example, solid-supported catalysts can simplify purification by allowing the catalyst to be filtered off and reused. scispace.com
By integrating these principles, the synthesis of this compound can be designed to be more efficient, safer, and more environmentally sustainable.
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Ethyl 6 Methylpyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing the pyrimidine (B1678525) ring of 4-bromo-2-ethyl-6-methylpyrimidine. This process involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com
The bromine atom at the C-4 position of the pyrimidine ring is the primary site for nucleophilic attack. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly activates the ring towards SNAr reactions, making the carbon atom bonded to the bromine electrophilic. numberanalytics.comnumberanalytics.com This activation facilitates the formation of a stabilized intermediate, known as a Meisenheimer complex, upon attack by a nucleophile. numberanalytics.com The stability of this intermediate is a crucial factor in the reaction's feasibility. numberanalytics.comnumberanalytics.com
The reactivity of halopyridines and related heterocycles in SNAr reactions is well-documented, with the position of the halogen influencing its lability. acs.org In pyrimidines, halogens at the 2- and 4-positions are generally more susceptible to substitution than those at the 5-position due to the electronic influence of the ring nitrogens.
A wide range of nucleophiles can displace the bromide at the C-4 position. Common nucleophiles include amines, alkoxides, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. acs.orguni-muenchen.de
For instance, the reaction with amines or their derivatives is a frequently employed method for introducing nitrogen-containing functional groups. rsc.orgresearchgate.net Similarly, alkoxides, generated from alcohols and a base, readily react to form the corresponding ethers. tandfonline.com The choice of nucleophile and reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired substituted products. numberanalytics.comtandfonline.com Polar aprotic solvents like DMSO or DMF are often used as they can stabilize the charged Meisenheimer intermediate. numberanalytics.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent(s) | Product Type |
| Amine | R-NH2 | 4-Amino-2-ethyl-6-methylpyrimidine derivative |
| Alkoxide | R-OH, Base | 4-Alkoxy-2-ethyl-6-methylpyrimidine derivative |
| Thiol | R-SH, Base | 4-Thioether-2-ethyl-6-methylpyrimidine derivative |
This table provides a generalized overview of potential reactions and does not represent specific, cited experimental results.
The rate and selectivity of SNAr reactions are significantly influenced by the substituents present on the pyrimidine ring. numberanalytics.com The existing ethyl group at the C-2 position and the methyl group at the C-6 position exert electronic and steric effects.
Electron-donating groups, such as alkyl groups, generally decrease the rate of SNAr reactions by reducing the electrophilicity of the aromatic ring. saskoer.ca However, in the case of this compound, the activating effect of the two ring nitrogens typically overcomes the deactivating effect of the alkyl substituents.
Steric hindrance from the ethyl and methyl groups can influence the approach of the nucleophile. numberanalytics.com Bulky nucleophiles may react more slowly than smaller ones due to steric clashes with the substituents adjacent to the reaction center. This can sometimes be exploited to achieve regioselectivity in more complex systems. numberanalytics.com
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for several such transformations. smolecule.com
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org this compound can be effectively coupled with various aryl or alkyl boronic acids or their esters to introduce new carbon substituents at the C-4 position. evitachem.comvulcanchem.com
The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base. smolecule.com The catalytic cycle involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. smolecule.com This methodology is widely used in the synthesis of biaryl compounds and other complex molecules. libretexts.org
Table 2: Key Components in Suzuki-Miyaura Coupling
| Component | Example(s) | Role |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the cross-coupling reaction |
| Organoboron Reagent | Arylboronic acid, Alkylboronic acid | Source of the new carbon substituent |
| Base | Na₂CO₃, K₂CO₃, CsF | Activates the organoboron reagent |
| Solvent | Toluene (B28343), DMF, Dioxane | Provides the reaction medium |
This table presents common components and their roles in Suzuki-Miyaura coupling reactions and does not represent specific, cited experimental conditions for the title compound.
The Stille coupling reaction offers another avenue for carbon-carbon bond formation, involving the reaction of an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org Although effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.orgmdpi.com
Beyond Suzuki and Stille couplings, this compound can likely participate in other organometallic transformations. These may include Negishi coupling (using organozinc reagents), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (for C-N bond formation). rsc.orgsmolecule.com These reactions expand the synthetic utility of this pyrimidine derivative, allowing for the introduction of a wide array of functional groups.
Catalyst Selection and Ligand Design for Enhanced Reactivity
The presence of a bromo substituent at the 4-position of this compound makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The choice of catalyst and ligand is paramount in achieving high efficiency and selectivity in these transformations.
For Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds, a variety of palladium catalysts and ligands have been shown to be effective for halo-pyrimidines and related heterocycles. While specific data for this compound is not extensively documented, analogies can be drawn from similar substrates. Typically, a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂, is employed. The selection of the ligand is crucial to stabilize the palladium center, facilitate oxidative addition, and promote reductive elimination.
| Catalyst System | Coupling Partners | Reaction Type | Typical Conditions | Reference |
| Pd(PPh₃)₄ | Aryl/vinyl boronic acids | Suzuki-Miyaura | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, Toluene, DMF), Heat | fishersci.co.uk |
| Pd(OAc)₂ / SPhos | Aryl boronic acids | Suzuki-Miyaura | Base (e.g., K₃PO₄), Solvent (e.g., Toluene/H₂O), Heat | |
| Pd₂(dba)₃ / XPhos | Aryl boronic acids | Suzuki-Miyaura | Base (e.g., K₃PO₄), Solvent (e.g., Dioxane), Heat | scholaris.ca |
| PdCl₂(dppf) | Aryl boronic acids | Suzuki-Miyaura | Base (e.g., Na₂CO₃), Solvent (e.g., DME/H₂O), Heat | |
| Pd(OAc)₂ / Buchwald Ligands | Amines | Buchwald-Hartwig | Strong base (e.g., NaOtBu, LiHMDS), Solvent (e.g., Toluene, THF) | organic-chemistry.orgwikipedia.orgorgsyn.org |
| Pd(OAc)₂ / P(o-tol)₃ | Alkenes | Heck | Base (e.g., Et₃N), Solvent (e.g., DMF, Acetonitrile), Heat | organic-chemistry.org |
Table 1: Representative Catalyst Systems for Cross-Coupling Reactions of Halogenated Pyrimidines. This table is based on general knowledge of cross-coupling reactions on similar substrates and does not represent experimentally verified data for this compound.
In the context of the Heck reaction, which couples the aryl bromide with an alkene, phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or tri-o-tolylphosphine (B155546) (P(o-tol)₃) are commonly used in conjunction with a palladium source. For the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond, the use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), is critical for achieving high yields, especially with less reactive amines. organic-chemistry.orgwikipedia.orgorgsyn.org The choice of base is also a key parameter, with stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) often being necessary. organic-chemistry.orgacs.org
Electrophilic Aromatic Substitution Reactions
Assessment of Ring Activation/Deactivation by Substituents
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This π-deficiency deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org The substituents on the this compound ring further modulate its reactivity.
Bromo Group (at C4): As a halogen, the bromo group is an electron-withdrawing group via induction, further deactivating the ring. However, through resonance, it can donate a lone pair of electrons, which directs incoming electrophiles to the ortho and para positions.
Ethyl Group (at C2) and Methyl Group (at C6): Alkyl groups are weakly electron-donating through induction and hyperconjugation. They, therefore, have an activating effect on the pyrimidine ring, albeit a modest one. cdnsciencepub.com
Preferred Sites of Electrophilic Attack
In general, electrophilic substitution on the pyrimidine ring occurs preferentially at the C5 position, which is the least electron-deficient carbon atom. wikipedia.orgscialert.net For this compound, the directing effects of the substituents must be considered.
The ethyl group at C2 and the methyl group at C6 would direct an incoming electrophile to their respective ortho and para positions. The bromo group at C4 would also direct to its ortho and para positions. Considering the structure of this compound, the only available position on the pyrimidine ring for substitution is the C5 position. The directing effects of all three substituents converge on this position, making it the overwhelmingly preferred site for electrophilic attack.
Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, should they proceed under sufficiently forcing conditions, are expected to yield the corresponding 5-substituted product.
Reactions Involving Alkyl Side Chains (Ethyl and Methyl)
The ethyl and methyl groups attached to the pyrimidine ring also offer opportunities for further functionalization.
Functionalization of the Ethyl Group
The ethyl group can potentially undergo a variety of transformations. Oxidation of the benzylic-like position (the CH₂ group adjacent to the pyrimidine ring) could lead to the formation of a ketone or, under more vigorous conditions, a carboxylic acid. However, the electron-deficient nature of the pyrimidine ring may make this position less susceptible to oxidation compared to the ethyl group on an electron-rich aromatic ring. Radical halogenation could also occur at the benzylic position, providing a handle for further nucleophilic substitution reactions.
Reactivity of the Methyl Group (e.g., C-H activation, functionalization)
The methyl group at the C6 position is also a site for potential functionalization, most notably through C-H activation. Transition metal-catalyzed C-H activation provides a powerful tool for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. mdpi.com For instance, palladium-catalyzed C-H activation could lead to arylation or alkenylation of the methyl group. acs.org
Acid-Base Properties and Protonation Behavior
The acid-base properties of this compound are centered on the lone pairs of electrons on the two nitrogen atoms within the pyrimidine ring. These nitrogen atoms confer basic character to the molecule, allowing it to accept a proton. However, the basicity is significantly modulated by the nature and position of the substituents on the ring.
Basicity of the Pyrimidine Nitrogen Atoms
The pyrimidine ring system is inherently less basic than pyridine (B92270). The pKa of protonated pyrimidine is approximately 1.23, whereas that of protonated pyridine is 5.30. wikipedia.orgbhu.ac.in This reduced basicity is a consequence of the second electronegative nitrogen atom, which withdraws electron density from the ring and from the other nitrogen atom, making the lone pairs less available for protonation. wikipedia.orgbhu.ac.in
In this compound, the substituents have competing effects on the basicity of the nitrogen atoms:
Electron-Donating Groups: The ethyl group at position 2 and the methyl group at position 6 are alkyl groups, which act as electron-donating groups through an inductive effect (+I). They increase the electron density in the pyrimidine ring, thereby enhancing the basicity of the nitrogen atoms compared to an unsubstituted pyrimidine. stackexchange.com
Electron-Withdrawing Group: The bromine atom at position 4 is a halogen, which exerts an electron-withdrawing inductive effect (-I). This effect decreases the electron density of the ring and significantly reduces the basicity of the nitrogen atoms. stackexchange.com
The net basicity of the compound is a result of the balance between these opposing electronic effects. Given the strong electron-withdrawing nature of the bromo substituent, it is expected that this compound is a very weak base, likely weaker than pyrimidine itself, despite the presence of the two alkyl groups. Protonation will occur preferentially at one of the two ring nitrogens, with the exact site being influenced by the electronic and steric environment. acs.org
Table 1: Comparison of pKa Values for Pyridine and Related Heterocycles
| Compound | pKa of Conjugate Acid | Reference |
| Pyridine | 5.30 | wikipedia.org |
| Pyridazine (B1198779) | 2.24 | bhu.ac.in |
| Pyrimidine | 1.23 | wikipedia.orgbhu.ac.in |
| Pyrazine | 0.51 | bhu.ac.in |
This table illustrates the general effect of additional nitrogen atoms on the basicity of six-membered aromatic heterocycles.
Impact of Protonation on Reactivity and Structure
Protonation of one of the pyrimidine nitrogen atoms in this compound results in the formation of a pyrimidinium cation. This event has a profound impact on the molecule's electronic structure and chemical reactivity. bhu.ac.in
Upon protonation, a formal positive charge is placed on the ring system. This has several consequences:
Enhanced Electrophilicity: The positive charge makes the pyrimidine ring significantly more electron-deficient. This greatly enhances its susceptibility to attack by nucleophiles, particularly at the electron-deficient C2, C4, and C6 positions. wikipedia.org Since the bromine atom at C4 is a good leaving group, protonation would facilitate nucleophilic aromatic substitution (SNAr) at this position.
Deactivation towards Electrophiles: The pyrimidinium cation is strongly deactivated towards electrophilic aromatic substitution. Electrophilic attack on a carbon atom would require the formation of a highly unstable dicationic intermediate. wikipedia.orgbhu.ac.in
Structural Changes: The geometry of the pyrimidine ring is altered upon protonation. The C-N-C bond angle at the protonated nitrogen is expected to increase, while the adjacent C-N bond lengths may change. In certain substituted pyrimidines, protonation can disrupt intramolecular hydrogen bonds, leading to significant conformational changes. acs.org For this compound, protonation would lead to a more planar and rigid cationic structure, influencing how it interacts with solvents and other reagents. The increased positive charge on the ring can also affect the stability and reactivity of the substituents themselves.
Reaction Mechanism Elucidation
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and synthesizing new derivatives. This involves identifying transient species and measuring reaction rates.
Investigation of Reaction Intermediates
The primary reaction pathway for a halo-pyrimidine like this compound is nucleophilic aromatic substitution (SNAr) of the bromine atom. The investigation of intermediates focuses on distinguishing between possible mechanistic pathways.
Meisenheimer Complex: In a classical SNAr mechanism, the reaction proceeds via a two-step addition-elimination pathway. The initial step is the addition of the nucleophile to the carbon atom bearing the leaving group (C4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For this compound, the negative charge in this intermediate would be delocalized over the pyrimidine ring, primarily onto the electronegative nitrogen atoms. The subsequent, typically rapid, step is the elimination of the bromide ion to restore aromaticity and yield the substituted product.
SN(ANRORC) Mechanism: For reactions with certain strong nucleophiles, particularly sodium amide (NaNH₂) in liquid ammonia, an alternative mechanism known as SN(ANRORC) can operate. wikipedia.org This acronym stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.orgacs.org In this pathway, the nucleophile adds to a position other than the one bearing the leaving group (e.g., C6 or C2), leading to the opening of the pyrimidine ring to form a nitrile intermediate. wikipedia.org Subsequent ring closure displaces the leaving group, often leading to products that would not be expected from a direct substitution, including those where a ring nitrogen has been replaced. Isotope labeling studies are a key tool for identifying this mechanism. wikipedia.org
Organometallic Intermediates: In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the intermediates are organometallic species. For instance, in a palladium-catalyzed Suzuki coupling, the mechanism would involve the formation of an arylpalladium(II) intermediate through oxidative addition of the C-Br bond to a Pd(0) catalyst. Subsequent transmetalation with a boronic acid derivative and reductive elimination would yield the coupled product.
Kinetic Studies of Key Reactions
Kinetic studies are essential for determining the rate law and activation parameters of a reaction, which provides insight into the mechanism. For the nucleophilic substitution of this compound, a typical kinetic experiment would involve monitoring the reaction progress over time under controlled conditions.
The reaction rate is expected to follow a second-order rate law, being first order in the pyrimidine substrate and first order in the nucleophile, which is consistent with the SNAr mechanism.
Rate = k [this compound] [Nucleophile]
Table 2: Experimental Design for a Kinetic Study of Nucleophilic Substitution
| Parameter | Description | Methodologies |
| Monitoring Reaction Progress | The concentration of the reactant or product is measured at specific time intervals. | UV-Vis Spectroscopy, HPLC, GC, NMR Spectroscopy. Quenching methods (e.g., rapid cooling or acidification) can be used to stop the reaction at timed intervals for analysis. rsc.org |
| Rate Law Determination | The order of the reaction with respect to each reactant is determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate. | Method of initial rates; fitting concentration vs. time data to integrated rate laws. |
| Temperature Dependence | The reaction is carried out at several different temperatures to determine the rate constant k at each temperature. | A thermostatted reaction vessel is used to maintain a constant temperature. rsc.org |
| Activation Parameters | The Arrhenius equation (to find activation energy, Eₐ) and the Eyring equation (to find enthalpy, ΔH‡, and entropy, ΔS‡, of activation) are used to analyze the temperature dependence of the rate constant. | Plotting ln(k) vs. 1/T (Arrhenius plot) or ln(k/T) vs. 1/T (Eyring plot). |
The data obtained from these kinetic studies, such as the entropy of activation (ΔS‡), can help differentiate between proposed mechanisms. For example, a highly ordered transition state, as expected in an SNAr reaction, would typically have a large negative ΔS‡.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Ethyl 6 Methylpyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromo-2-ethyl-6-methylpyrimidine, ¹H and ¹³C NMR, complemented by two-dimensional (2D) experiments, provide a detailed map of the proton and carbon frameworks.
The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show four distinct signals corresponding to the ethyl group protons, the methyl group protons, and the lone proton on the pyrimidine (B1678525) ring.
Ethyl Group: The ethyl substituent gives rise to two signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons. The triplet results from the coupling of the methyl protons with the two adjacent methylene protons.
Methyl Group: The methyl group attached to the pyrimidine ring at position 6 is expected to appear as a singlet, as it has no adjacent protons to couple with.
Pyrimidine Ring Proton: The single proton at position 5 of the pyrimidine ring will also appear as a singlet due to the absence of neighboring protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine-H (C5-H) | ~7.1 - 7.3 | Singlet (s) |
| Ethyl (-CH₂-) | ~2.8 - 3.0 | Quartet (q) |
| Ring-Methyl (-CH₃) | ~2.5 - 2.7 | Singlet (s) |
| Ethyl (-CH₃) | ~1.2 - 1.4 | Triplet (t) |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Ethyl-substituted) | ~172 - 174 |
| C6 (Methyl-substituted) | ~168 - 170 |
| C4 (Bromo-substituted) | ~158 - 160 |
| C5 | ~120 - 122 |
| Ethyl (-CH₂-) | ~30 - 35 |
| Ring-Methyl (-CH₃) | ~22 - 25 |
| Ethyl (-CH₃) | ~12 - 15 |
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. youtube.come-bookshelf.de
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, the primary and most informative correlation would be a cross-peak between the methylene quartet (~2.9 ppm) and the methyl triplet (~1.3 ppm) of the ethyl group, confirming their connectivity. The other singlets would show no cross-peaks.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com It would be used to definitively link the proton signals to their corresponding carbon signals as listed in the tables above. For example, the proton singlet at ~7.2 ppm would correlate to the carbon signal at ~121 ppm, assigning them both to the C5 position.
The ring-methyl protons (~2.6 ppm) would show correlations to the C6 (~169 ppm) and C5 (~121 ppm) carbons.
The pyrimidine proton H5 (~7.2 ppm) would correlate to the substituted carbons C4 (~159 ppm) and C6 (~169 ppm).
The ethyl methylene protons (~2.9 ppm) would show a key correlation to the C2 carbon (~173 ppm), confirming the position of the ethyl group.
Table 3: Key Predicted HMBC Correlations for Structural Confirmation
| Proton (¹H) | Correlating Carbon (¹³C) | Type of Correlation |
| Pyrimidine-H (C5-H) | C4, C6 | ³J |
| Ring-Methyl (-CH₃) | C6, C5 | ²J, ³J |
| Ethyl (-CH₂-) | C2, Ethyl -CH₃ | ²J, ²J |
Vibrational Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to display characteristic bands for its aromatic and aliphatic components. uantwerpen.be
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are found just below 3000 cm⁻¹.
C=N and C=C Stretching: The pyrimidine ring will exhibit a series of characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.
C-H Bending: Aliphatic C-H bending (scissoring, rocking) vibrations for the methyl and methylene groups are expected in the 1470-1360 cm⁻¹ range.
C-Br Stretching: The stretching vibration for the carbon-bromine bond is expected to appear as a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.
Table 4: Predicted Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | Aromatic C-H Stretch | Pyrimidine Ring |
| 2980 - 2850 | Aliphatic C-H Stretch | Ethyl & Methyl Groups |
| 1600 - 1550 | C=N Ring Stretch | Pyrimidine Ring |
| 1500 - 1400 | C=C Ring Stretch | Pyrimidine Ring |
| 1470 - 1360 | C-H Bending | Ethyl & Methyl Groups |
| 600 - 500 | C-Br Stretch | Bromo-substituent |
FT-Raman spectroscopy is a complementary technique to FTIR. researchgate.net While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.
Ring Vibrations: The symmetric "breathing" modes of the pyrimidine ring, which involve the entire ring expanding and contracting, often produce very strong and sharp signals in the Raman spectrum.
C-Br Stretch: The C-Br stretching vibration is also typically Raman-active and would be observed in the 600-500 cm⁻¹ region, corroborating the FTIR data.
Aliphatic Groups: C-H stretching and bending vibrations of the ethyl and methyl groups will also be present, though their intensities may differ from those in the FTIR spectrum.
Table 5: Predicted Prominent FT-Raman Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2980 - 2850 | Aliphatic C-H Stretch | Ethyl & Methyl Groups |
| ~1600 | Ring Stretch | Pyrimidine Ring |
| ~1000 | Symmetric Ring Breathing | Pyrimidine Ring |
| 600 - 500 | C-Br Stretch | Bromo-substituent |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. For heterocyclic compounds like this compound, the most significant electronic transitions are n → π* and π → π*. researchgate.netbohrium.com
π → π* Transitions : These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. In pyrimidine and its derivatives, these transitions are responsible for strong absorption bands in the far-UV region.
n → π* Transitions : These are lower-energy, lower-intensity transitions that involve moving a non-bonding electron (from the nitrogen atoms' lone pairs) to a π* antibonding orbital. researchgate.net
For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the substituted pyrimidine ring. The presence of the bromine atom and alkyl groups can influence the exact wavelength of these absorptions (λ_max) through electronic effects.
| Type of Transition | Orbitals Involved | Expected Region |
| π → π | π (bonding) → π (antibonding) | ~200-270 nm |
| n → π | n (non-bonding) → π (antibonding) | ~270-300 nm |
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. The effect of the solvent depends on how it interacts with the ground and excited states of the molecule. researchgate.net
π → π* Transitions : In these transitions, the excited state is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a shift to longer wavelengths (a bathochromic or red shift).
n → π* Transitions : For n → π* transitions, the ground state is often more stabilized by polar, protic solvents through interactions like hydrogen bonding with the lone pair electrons. This increased stabilization of the ground state relative to the excited state requires more energy for the transition, resulting in a shift to shorter wavelengths (a hypsochromic or blue shift). researchgate.net
Therefore, when analyzing this compound, one would expect to see a bathochromic shift of the π → π* band and a hypsochromic shift of the n → π* band as the solvent is changed from non-polar (e.g., hexane) to polar (e.g., ethanol).
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sysrevpharm.orgnih.gov In the analysis of this compound, the GC component would first separate the compound from any impurities, with its retention time serving as an initial identifying characteristic.
Following separation, the molecule enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy process not only generates a molecular ion (M⁺˙) but also causes the ion to break apart into smaller, characteristic fragment ions. The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides structural clues. researchgate.net A key feature in the mass spectrum of a bromine-containing compound is the presence of an M+2 peak that is nearly equal in intensity to the molecular ion peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Expected fragmentation pathways for this compound include:
Loss of a bromine radical (•Br).
Loss of an ethyl radical (•CH₂CH₃).
Loss of a methyl radical (•CH₃).
Cleavage of the pyrimidine ring.
| Ion | Description |
| [M]⁺˙ and [M+2]⁺˙ | Molecular ions showing the characteristic isotopic pattern for bromine. |
| [M - Br]⁺ | Loss of the bromine atom, a common fragmentation for bromo-aromatic compounds. |
| [M - C₂H₅]⁺ | Loss of the ethyl group. |
| [M - CH₃]⁺ | Loss of the methyl group. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. rsc.orgscholaris.ca This precision allows for the determination of the exact elemental formula of the compound. For this compound, HRMS can unequivocally confirm its chemical formula as C₇H₉BrN₂.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of organic compounds, offering a dual capability of physical separation and mass-based identification. In the case of this compound, LC-MS would serve to verify its molecular identity and assess its purity.
The initial liquid chromatography stage would separate the target compound from any starting materials, byproducts, or impurities. The resulting retention time under defined conditions (such as the specific column, mobile phase composition, and flow rate) would serve as a characteristic identifier for the compound in that particular system.
Subsequent introduction into the mass spectrometer would lead to ionization. The mass-to-charge ratio (m/z) of the resulting molecular ion would be expected to correspond to the exact mass of this compound. A key diagnostic feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (79Br and 81Br) being approximately equal, a distinct pair of peaks (M+ and M+2) of nearly identical intensity would be anticipated, unequivocally signaling the presence of a single bromine atom in the molecule.
Further structural information would be gleaned from the fragmentation pattern generated by techniques such as collision-induced dissociation. While no specific experimental data has been published, a hypothetical fragmentation pathway can be proposed based on the compound's structure. Likely fragmentation would involve the loss of the ethyl group (a loss of 29 Da), the bromine atom (a loss of 79/81 Da), or characteristic cleavages of the pyrimidine ring itself.
| Parameter | Expected Observation | Information Gained |
|---|---|---|
| Retention Time (RT) | Dependent on specific LC conditions | Provides a characteristic value for purity assessment and method development. |
| Molecular Ion (M+) | m/z corresponding to the monoisotopic mass of C7H9BrN2 | Confirms the molecular weight and elemental composition. |
| Isotopic Pattern | Presence of M+ and M+2 peaks with a ~1:1 intensity ratio | Confirms the presence of one bromine atom. |
| Key Fragment Ions | Predicted losses corresponding to C2H5•, Br•, and other pyrimidine ring fragments | Aids in the confirmation of the compound's specific structure. |
X-ray Crystallography for Solid-State Structure Determination
Crystal Structure Analysis and Molecular Conformation
Analysis of the X-ray diffraction pattern from a single crystal would allow for the construction of an electron density map, from which the positions of the atoms in the crystal lattice are determined. This would provide irrefutable confirmation of the compound's constitution, including the precise placement of the bromo, ethyl, and methyl substituents on the pyrimidine ring.
The resulting structural data would detail the planarity of the pyrimidine ring and the conformational geometry of the ethyl group relative to the ring. Although specific crystallographic data for this compound is not publicly available, the following table illustrates the type of parameters that would be determined in such an analysis.
| Crystallographic Parameter | Illustrative Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P21/c, P-1, etc. |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Molecules per Unit Cell (Z) | An integer value, typically 2, 4, or 8. |
| Key Bond Lengths (Å) | C-Br, C-N, C-C bonds within the molecule. |
| Key Bond Angles (°) | Angles defining the geometry of the pyrimidine ring and its substituents. |
Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)
In addition to the intramolecular details, X-ray crystallography elucidates the packing of molecules within the crystal lattice, which is dictated by various intermolecular forces. For this compound, the crystal structure would likely be stabilized by a combination of interactions.
Computational and Theoretical Investigations of 4 Bromo 2 Ethyl 6 Methylpyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a framework to compute the electronic structure and properties of molecules with high accuracy. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. acs.org This method is used to investigate the electronic properties of molecules, focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like 4-Bromo-2-ethyl-6-methylpyrimidine, DFT calculations, often employing hybrid functionals such as B3LYP, are instrumental in optimizing the molecular geometry, predicting vibrational frequencies, and determining electronic properties. siftdesk.orgiucr.org The choice of basis set, such as 6-311++G(d,p), is critical for obtaining reliable results, as it defines the set of functions used to build the molecular orbitals. siftdesk.org
Studies on related substituted pyrimidines demonstrate that DFT is effective in predicting molecular structures that are in good agreement with experimental data where available. biointerfaceresearch.com Furthermore, DFT calculations are used to compute a range of molecular properties, including NMR chemical shifts, which can aid in the structural elucidation of newly synthesized compounds. biointerfaceresearch.com
Ab Initio Methods for Electronic Structure
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. These methods, such as Hartree-Fock (HF) theory and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT.
For substituted pyridines and pyrimidines, ab initio calculations have been used to study their electronic structure and properties. sci-hub.se These methods are particularly valuable for benchmarking the results obtained from DFT and for investigating systems where DFT might not be as reliable. For instance, ab initio calculations can provide a detailed description of electron correlation effects, which are crucial for understanding many chemical phenomena.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional structure of a molecule is fundamental to its function and reactivity. Computational methods are routinely used to determine the lowest energy (most stable) geometry of a molecule and to explore its conformational landscape.
Determination of Stable Conformers
For a molecule with flexible substituents like the ethyl group in this compound, multiple rotational isomers, or conformers, can exist. Conformational analysis aims to identify all stable conformers and to determine their relative energies. rsc.org This is typically achieved by systematically rotating the rotatable bonds and performing a geometry optimization at each step to find the local energy minima on the potential energy surface. rsc.org
The relative energies of the conformers allow for the prediction of their population distribution at a given temperature using the Boltzmann distribution. The most stable conformer is the one with the lowest energy, and it is expected to be the most abundant. Studies on similar heterocyclic systems have successfully used these methods to elucidate the preferred conformations. rsc.orgresearchgate.net
An illustrative data table for the relative energies of potential conformers of this compound, as would be determined by computational analysis, is presented below.
| Conformer | Dihedral Angle (N1-C2-C-C) | Relative Energy (kcal/mol) |
| A | ~60° (gauche) | 0.2 |
| B | 180° (anti) | 0.0 |
Note: This table is illustrative and based on typical energy differences for ethyl group rotation in similar chemical environments. The actual values for this compound would require specific calculations.
Potential Energy Surface Scans
A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. By systematically varying a specific dihedral angle, for instance, the one associated with the ethyl group in this compound, a one-dimensional PES can be generated. This scan helps to identify energy minima (corresponding to stable conformers) and energy maxima (corresponding to transition states between conformers). This provides a more complete picture of the molecule's flexibility and the energy barriers to conformational change.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its chemical reactivity. Computational chemistry provides a suite of descriptors that can be used to understand and predict this reactivity.
Key electronic properties that would be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. iucr.org A large gap suggests high stability and low reactivity, while a small gap suggests the opposite. iucr.org
Other reactivity descriptors that can be derived from the electronic structure include the molecular electrostatic potential (MEP), which illustrates the charge distribution and indicates sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can provide insights into charge delocalization and hyperconjugative interactions within the molecule. rsc.org
A representative data table of calculated electronic properties for this compound is shown below.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Note: These values are illustrative and represent typical ranges for similar halogenated pyrimidine (B1678525) derivatives. Specific calculations are needed for the precise values for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. science.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This can facilitate chemical reactions and charge transfer processes. researchgate.net For pyrimidine derivatives, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack.
In the case of this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the bromine atom, which possess lone pairs of electrons. The LUMO, conversely, is likely distributed over the electron-deficient pyrimidine ring. The presence of the electron-donating ethyl and methyl groups would increase the energy of the HOMO, while the electron-withdrawing bromine atom would lower the energy of both the HOMO and LUMO. The precise energy values and distributions would be determined by the interplay of these substituent effects.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO |
Note: The values in this table are illustrative and would require specific DFT calculations to be precisely determined.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and hyperconjugation. These interactions, known as stabilization energies (E(2)), indicate the strength of the delocalization from a donor NBO to an acceptor NBO. Higher E(2) values signify stronger interactions and greater stability. researchgate.net
Table 2: Illustrative NBO Analysis for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N1 | π(C2-N3) | ~25-35 |
| LP(1) N3 | π(C2-N1) | ~20-30 |
| LP(1) Br | σ(C4-C5) | ~5-10 |
| σ(C-H) of Ethyl | π(C2-N1) | ~2-5 |
| σ(C-H) of Methyl | π*(C5-C6) | ~2-5 |
Note: The values in this table are representative and would need to be confirmed by specific NBO calculations.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. uni-muenchen.de It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net The MEP is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow denote intermediate potential.
Vibrational Spectroscopy Simulations and Assignments
Theoretical simulations of infrared (IR) and Raman spectra are instrumental in the interpretation and assignment of experimental vibrational data. nih.gov These simulations, typically performed using DFT calculations, can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net
Theoretical Prediction of IR and Raman Spectra
By calculating the harmonic vibrational frequencies of this compound, a theoretical vibrational spectrum can be generated. acs.org It is common practice to scale the calculated frequencies by a scaling factor to correct for anharmonicity and other systematic errors inherent in the computational method, leading to better agreement with experimental spectra. nih.gov The predicted spectra can help to identify characteristic vibrational modes associated with specific functional groups, such as the C-H stretching of the alkyl groups, the ring vibrations of the pyrimidine core, and the C-Br stretching mode.
Potential Energy Distribution (PED) Analysis
Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the calculated vibrational modes. nih.gov It quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for a more precise understanding of the nature of the vibrations and helps to avoid ambiguous assignments based solely on frequency ranges. For a molecule like this compound, PED analysis would be essential to differentiate between the various C-C and C-N stretching modes within the pyrimidine ring and to assign the vibrations of the ethyl and methyl substituents.
Table 3: Predicted Vibrational Frequencies and PED for Key Modes of this compound
| Wavenumber (cm⁻¹) (Scaled) | Assignment (PED Contribution) | Vibrational Mode |
| ~3050-3100 | C-H stretching (aromatic) (>90%) | Aromatic C-H Stretch |
| ~2950-3000 | C-H asymmetric stretching (ethyl, methyl) (>85%) | Asymmetric CH₃/CH₂ Stretch |
| ~2850-2900 | C-H symmetric stretching (ethyl, methyl) (>85%) | Symmetric CH₃/CH₂ Stretch |
| ~1550-1600 | C=N, C=C stretching (ring) (>40%) | Pyrimidine Ring Stretch |
| ~1450-1480 | CH₂ scissoring, CH₃ asymmetric bending (>50%) | Alkyl Group Bending |
| ~1370-1390 | CH₃ symmetric bending (>60%) | Methyl Umbrella Mode |
| ~1000-1100 | C-C stretching (ethyl), ring breathing | Skeletal Vibrations |
| ~550-650 | C-Br stretching (>70%) | Carbon-Bromine Stretch |
Note: The wavenumbers and PED contributions are illustrative and would be determined from specific DFT calculations.
Electronic Spectroscopy Simulations
Time-dependent Density Functional Theory (TD-DFT) is a computational method used to simulate electronic absorption spectra, such as UV-Vis spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max) and oscillator strengths (a measure of transition probability).
For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region. These transitions would primarily correspond to π → π* and n → π* excitations within the pyrimidine ring. The π → π* transitions, which are typically more intense, involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions, usually weaker, involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital. The specific wavelengths of these absorptions would be influenced by the electronic effects of the bromo, ethyl, and methyl substituents on the pyrimidine chromophore.
Prediction of UV-Vis Spectra
The electronic absorption properties of this compound can be predicted using computational methods. The UV-Vis spectrum is determined by the electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Theoretical calculations, typically employing Time-Dependent Density Functional Theory (TD-DFT), are used to determine the excitation energies and oscillator strengths of these transitions. For similar pyrimidine derivatives, such as 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, DFT calculations have been used to identify the key electronic transitions, which are often of the π-to-π* type. nih.govresearchgate.net The calculated maximum absorption wavelengths (λmax) from these theoretical spectra are then often compared with experimental data to validate the computational model. bohrium.com The analysis of the frontier molecular orbitals (HOMO-LUMO) helps in understanding the charge transfer characteristics within the molecule upon electronic excitation. nih.gov
Time-Dependent DFT (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a primary quantum mechanical method for investigating the electronic excited states of molecules. mpg.dearxiv.org It extends the principles of ground-state DFT to time-dependent phenomena, such as the absorption of light. mpg.de By calculating the response of the ground state electron density to a time-varying electric field, TD-DFT can accurately predict the energies of low-lying valence excited states. q-chem.com
This method is widely applied to organic molecules to understand their photophysical properties. rsc.org For pyrimidine derivatives, TD-DFT calculations provide crucial information on:
Excitation Energies: The energy difference between the ground state and various excited states, which corresponds to the absorption bands in the UV-Vis spectrum. q-chem.com
Oscillator Strengths: A measure of the probability of a given electronic transition occurring.
Nature of Transitions: Identifying which molecular orbitals are involved in the excitation (e.g., n→π, π→π). nih.gov
The accuracy of TD-DFT results can be influenced by the choice of the exchange-correlation functional and the basis set used in the calculation. acs.org Despite its computational efficiency compared to other high-level methods, TD-DFT provides results that are often in good agreement with experimental findings for many molecular systems. mpg.deq-chem.com
Thermodynamic Properties and Reaction Energetics
Computational chemistry provides a robust framework for determining the thermodynamic properties of this compound and modeling its reactivity. These calculations are essential for predicting the stability of the compound and understanding the energetic feasibility of its chemical transformations.
Enthalpy, Entropy, and Gibbs Free Energy Calculations
The fundamental thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G), can be calculated using statistical mechanics based on the results of quantum chemical calculations. DFT methods are commonly used to compute the optimized molecular geometry and vibrational frequencies. researchgate.net
From these vibrational frequencies, the various contributions (translational, rotational, vibrational) to the thermodynamic functions can be determined.
Enthalpy (H): Represents the total heat content of the system.
Entropy (S): Measures the degree of disorder or randomness in the system.
Gibbs Free Energy (G): A critical parameter that combines enthalpy and entropy (G = H - TS) to determine the spontaneity of a process at a constant temperature and pressure.
These calculated parameters are vital for understanding the stability of this compound relative to other isomers or related compounds. aip.orgnist.gov
Reaction Pathway Modeling and Transition State Analysis
Understanding the chemical reactivity of this compound involves modeling potential reaction pathways. Computational methods can map out the potential energy surface for a chemical reaction, identifying the minimum energy structures of reactants and products, as well as the high-energy transition states that connect them.
Transition State Analysis is key to determining the kinetics of a reaction. The transition state is the saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy barrier. By calculating this barrier, one can estimate the reaction rate. This type of analysis is crucial for predicting how this compound might behave in synthetic reactions, such as nucleophilic aromatic substitution, where the bromine atom is displaced. Computational studies on related heterocyclic systems often employ these methods to elucidate reaction mechanisms. nih.govtandfonline.com
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. aps.org Computational methods are instrumental in the rational design of new NLO materials by predicting the NLO response of molecules. The NLO properties of pyrimidine derivatives arise from their π-conjugated systems and the presence of electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer. bohrium.com
First Hyperpolarizability and Related Parameters
The most important parameter for characterizing the molecular NLO response is the first hyperpolarizability (β). journaleras.com A large β value is a key indicator of a potentially useful NLO material. Quantum chemical calculations, particularly DFT, are widely used to compute the NLO properties of organic molecules. researchgate.netnih.gov
The calculation involves determining the response of the molecular dipole moment to an applied external electric field. Along with the first hyperpolarizability, related properties such as the dipole moment (μ) and the linear polarizability (α) are also calculated. researchgate.nettandfonline.com For many pyrimidine derivatives, computational studies have shown that the magnitude of β is highly sensitive to the nature and position of substituents on the pyrimidine ring. bohrium.comjournaleras.com
Below is a table showing representative calculated NLO data for similar pyrimidine-based compounds from the literature, which provides context for the potential NLO properties of this compound.
| Compound | Method | Dipole Moment (μ) [D] | Mean Polarizability (α) [x 10⁻²⁴ esu] | First Hyperpolarizability (β) [x 10⁻³⁰ esu] |
| 5-(trifluoromethyl)pyridine-2-thiol | B3LYP/6-311+G(d,p) | 3.2356 | 14.611 | 2.94 |
| 2-Amino-5-Methyl Pyridine (B92270) | B3LYP/6-311++G(d,p) | - | - | - |
| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | B3LYP/6-311++G(d,p) | - | - | - |
Note: Data for this compound is not available in the cited literature; this table is for illustrative purposes based on related structures. The specific values of μ, α, and β for the title compound would require a dedicated computational study.
Structure-NLO Property Relationships
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is intrinsically linked to its electronic structure, specifically how electrons are distributed and polarized under an electric field. Computational methods, primarily Density Functional Theory (DFT), are pivotal in predicting the NLO properties of organic molecules. researchgate.netresearchgate.net
The key parameters governing NLO activity are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). tandfonline.com For pyrimidine derivatives, the NLO response is often dictated by the interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) within the molecule. bohrium.com In this compound, the electron-rich ethyl and methyl groups act as donors, while the electronegative nitrogen atoms in the pyrimidine ring and the bromo substituent function as withdrawing elements. This intramolecular charge transfer is a fundamental requirement for a significant NLO response.
Theoretical studies on similar pyrimidine systems have shown that different computational methods and basis sets can be employed to calculate NLO properties. bohrium.com For instance, calculations on 5-arylated pyrimidines have utilized functionals like HF, M06, M062X, and CAM-B3LYP to determine these values. bohrium.com A critical factor influencing NLO properties is the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally signifies easier electron transfer and, consequently, enhanced NLO properties. acs.org The electron density of the HOMO is often located on the electron-donating parts of the molecule, while the LUMO is concentrated on the electron-accepting regions. acs.org
Table 1: Representative Theoretical NLO Data for Substituted Pyrimidine Analogues (Note: Data below is illustrative of calculations performed on similar heterocyclic systems, not on this compound itself.)
| Compound Class | Computational Method | Dipole Moment (μ) (Debye) | First Hyperpolarizability (βtot) (a.u.) | Source |
| 5-(4-(trifluoromethoxy)phenyl)pyrimidine | HF/6-311G | 0.2680 | Not Reported | bohrium.com |
| 5-(2,3-dichlorophenyl)pyrimidine | HF/6-311G | 3.5465 | Not Reported | bohrium.com |
| 5-(4-(trifluoromethoxy)phenyl)pyrimidine | LC-BLYP/6-311G | 0.3123 | Not Reported | bohrium.com |
| 5-(2,3-dichlorophenyl)pyrimidine | LC-BLYP/6-311G | 3.4689 | Not Reported | bohrium.com |
This table demonstrates the range of values obtained for related pyrimidine derivatives using different theoretical methods.
Molecular Modeling and Docking Studies (Focused on Chemical Interactions)
Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological macromolecule, typically a protein. ekb.egtandfonline.com These simulations provide a detailed view of the chemical interactions that stabilize the ligand-protein complex, offering a rationale for the molecule's potential biological activity and guiding the design of more potent and selective derivatives.
For pyrimidine-based compounds, docking studies are frequently employed to explore their potential as enzyme inhibitors or receptor antagonists. ekb.egresearchgate.net The process involves generating a 3D model of the ligand and placing it into the binding pocket of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography) and is available in databases like the Protein Data Bank (PDB). ekb.eg
Ligand-Protein Interaction Profiling (e.g., enzyme active sites)
Ligand-protein interaction profiling identifies the specific amino acid residues within a protein's active site that form key interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic contacts, van der Waals forces, and electrostatic interactions.
Studies on various pyrimidine derivatives have identified interactions with several important protein targets. For example, pyrido[2,3-b]pyrazine (B189457) derivatives have been docked against targets like TNF-α and KRAS. ikm.org.my In one such study, a derivative formed three hydrogen bonds with residues Gln61 and Tyr151 in the active site of TNF-α. ikm.org.my Another derivative demonstrated strong binding to the KRAS protein structure through seven hydrogen bonds with residues Gly13, Val29, Asn116, Asp119, Ser145, and Ala146. ikm.org.my
A particularly relevant target for pyrimidine-containing molecules is the bromodomain-containing protein 4 (BRD4), which is implicated in cancer. researchgate.netnih.gov Docking studies of pyrrolopyridone analogues, which share structural similarities, into the second bromodomain (BD2) of BRD4 revealed key interactions with amino acids such as N433, Y432, and V380. nih.gov The ability to profile these interactions allows for the rational design of compounds with improved selectivity for one domain over another. nih.govacs.org
Table 2: Examples of Ligand-Protein Interactions for Pyrimidine-like Scaffolds
| Ligand Class | Protein Target | Interacting Amino Acid Residues | Type of Interaction | Source |
| Pyrido[2,3-b]pyrazine | TNF-α | Gln61, Tyr151 | Hydrogen Bonds | ikm.org.my |
| Pyrido[2,3-b]pyrazine | KRAS | Asn116, Lys117, Asp119, Ser145 | Hydrogen Bonds | ikm.org.my |
| Pyrrolopyridone Analogue | BRD4-BD2 | N433, Y432, V380, P375 | General Binding Site Interaction | nih.gov |
| Substituted Uracil (B121893) | EGFR Kinase | Not specified | Allosteric Inhibition | ekb.eg |
Binding Energy Calculations and Interaction Analysis
Docking algorithms calculate a score that estimates the binding free energy of the ligand-protein complex, with more negative values indicating stronger binding affinity. tandfonline.comikm.org.my These calculations are crucial for ranking potential inhibitors and understanding the energetic contributions of different interactions.
For example, docking studies of pyrido[2,3-b]pyrazine derivatives against TNF-α and KRAS reported binding energies of -5.9 kcal/mol and -8.2 kcal/mol, respectively. ikm.org.my In a comprehensive study of inhibitors targeting the BRD4 bromodomains, the calculated binding free energies for two different inhibitors with the BD2 domain were -12.01 kcal/mol and -22.56 kcal/mol. nih.gov
Further analysis can decompose the total binding energy into its constituent parts. In the BRD4 inhibitor study, nonpolar interactions (including van der Waals and hydrophobic effects) were found to be the primary driving force for binding, contributing -51.63 kcal/mol and -55.47 kcal/mol for the two inhibitors. nih.gov In contrast, the polar contributions, which include electrostatic interactions, were unfavorable (positive values), suggesting that desolvation penalties outweighed favorable polar contacts in that specific case. nih.gov This detailed energetic analysis is vital for understanding the nature of the binding and for optimizing the ligand's structure to enhance affinity.
Table 3: Calculated Binding Energies for Pyrimidine-like Scaffolds with Protein Targets
| Ligand Class | Protein Target | Binding Energy (kcal/mol) | Scoring Method | Source |
| 2-Amino 5-Methyl Pyridine | Not specified | -3.32 | Not specified | tandfonline.com |
| Pyrido[2,3-b]pyrazine (Compound 9a) | TNF-α | -5.9 | Not specified | ikm.org.my |
| Pyrido[2,3-b]pyrazine (Compound 7b) | KRAS | -8.2 | Not specified | ikm.org.my |
| ABBV-075 (Pan-BD Inhibitor) | BRD4-BD2 | -12.01 | MM/GBSA | nih.gov |
| ABBV-744 (Selective-BD2 Inhibitor) | BRD4-BD2 | -22.56 | MM/GBSA | nih.gov |
Synthetic Applications and Derivatization Strategies Involving 4 Bromo 2 Ethyl 6 Methylpyrimidine
Role as a Versatile Synthetic Intermediate
The utility of 4-Bromo-2-ethyl-6-methylpyrimidine as a synthetic intermediate is rooted in the reactivity of its carbon-bromine bond, which can be readily cleaved and replaced through various reaction mechanisms. This positions the compound as a foundational element for creating diverse molecular libraries.
In the landscape of complex organic synthesis, substituted halopyrimidines are indispensable building blocks. jchr.orgyu.edu.joresearchgate.net The title compound, this compound, functions as a key scaffold onto which molecular complexity can be built. Its bromo group acts as a linchpin for introducing new functionalities through reactions such as nucleophilic aromatic substitution and, most notably, transition metal-catalyzed cross-coupling reactions. This allows for the attachment of a wide range of alkyl, aryl, and heteroaryl moieties, enabling the systematic exploration of structure-activity relationships in drug discovery programs. The ability to use this compound to construct larger, more intricate molecules makes it a valuable precursor for pharmacologically active agents and advanced materials. internationaljournalcorner.comnih.govmssm.edu
Beyond its role as a simple building block, this compound serves as a direct precursor to more elaborate pyrimidine-based structures. The bromo substituent can be transformed into other functional groups, such as boronic acids or esters, via lithium-halogen exchange followed by reaction with borates. nih.gov These new derivatives can then participate in further synthetic transformations. For instance, a 5-bromopyrimidine (B23866) can be converted into a 5-pyrimidylboronic acid, which is then used in subsequent Suzuki cross-coupling reactions. nih.gov This step-wise functionalization is crucial for creating advanced, polysubstituted pyrimidine (B1678525) architectures that are otherwise difficult to access. Furthermore, the bromo group is a key feature in reactions designed to build fused ring systems onto the pyrimidine core, leading to polycyclic heteroaromatic compounds with unique properties. clockss.org
Access to Substituted Pyrimidine Derivatives via Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for the derivatization of this compound. These reactions allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. internationaljournalcorner.commdpi.com
The bromine atom at the C4 position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions to form C-C bonds.
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between aryl halides and organoboron compounds. By reacting this compound with various aryl or heteroaryl boronic acids, a diverse range of 4-aryl- and 4-heteroaryl-2-ethyl-6-methylpyrimidines can be synthesized. nih.govmdpi.comresearchgate.net These reactions are typically catalyzed by palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ in the presence of a base. mdpi.comtandfonline.com
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reaction Scheme | Reactants | Conditions | Product Type | Ref. |
| 1. 4-Bromo-2-ethyl-6-methylpyrimidine2. Arylboronic acid (R-B(OH)₂) | Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂Base: K₃PO₄ or Na₂CO₃Solvent: 1,4-Dioxane or TolueneTemperature: 70-100 °C | 4-Aryl-2-ethyl-6-methylpyrimidine | mdpi.comnih.gov |
The Sonogashira coupling provides a direct route to alkynylpyrimidines by reacting the bromopyrimidine with a terminal alkyne. scirp.org This reaction is co-catalyzed by palladium and copper salts and proceeds under mild conditions, tolerating a wide range of functional groups on the alkyne partner. rsc.orgscirp.org This method is particularly valuable for synthesizing precursors to medicinally important structures. rsc.org
Table 2: Representative Sonogashira Coupling Reaction
| Reaction Scheme | Reactants | Conditions | Product Type | Ref. |
| 1. 4-Bromo-2-ethyl-6-methylpyrimidine2. Terminal Alkyne (R-C≡CH) | Catalyst: Pd(PPh₃)₂Cl₂ / CuIBase: Et₃N or DIPEASolvent: DMF or THFTemperature: 25-115 °C | 4-Alkynyl-2-ethyl-6-methylpyrimidine | scirp.orgrsc.org |
The development of novel heteroaromatic systems often involves linking different heterocyclic rings. Cross-coupling reactions are ideal for this purpose. The Suzuki-Miyaura reaction can be used to couple this compound with heteroaryl boronic acids, leading to the formation of biheteroaryl systems with a direct C-C bond. nih.govthieme-connect.com
In addition to C-C bond formation, the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for creating C-N bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, including heterocyclic amines. nih.govchemspider.com This provides access to a vast array of 4-amino-pyrimidine derivatives, which are themselves valuable intermediates and common motifs in biologically active molecules.
Table 3: Representative Buchwald-Hartwig Amination Reaction
| Reaction Scheme | Reactants | Conditions | Product Type | Ref. |
| 1. 4-Bromo-2-ethyl-6-methylpyrimidine2. Amine (R¹R²NH) | Catalyst: Pd₂(dba)₃ or Pd(OAc)₂Ligand: BINAP or XPhosBase: NaOBut or Cs₂CO₃Solvent: Toluene (B28343) or 1,4-Dioxane | 4-(N,N-Disubstituted-amino)-2-ethyl-6-methylpyrimidine | wikipedia.orgchemspider.comresearchgate.net |
Synthesis of Fused Heterocyclic Systems
This compound is an excellent starting material for the construction of fused bicyclic and tricyclic heterocyclic systems, which are privileged scaffolds in medicinal chemistry. jchr.orgyu.edu.jo The general strategy involves an initial substitution at the C4 position, followed by an intramolecular cyclization reaction where the newly introduced group attacks an adjacent position on the pyrimidine ring (typically C5).
For example, the synthesis of pyrimido[4,5-b]indoles , a class of compounds with significant anti-cancer activity, can be envisioned starting from this compound. mssm.edunih.gov A plausible route would involve a Buchwald-Hartwig amination to introduce a substituted aniline, followed by an intramolecular cyclization (e.g., a Larock indole (B1671886) synthesis or similar palladium-catalyzed annulation) to form the fused indole ring. nih.govrsc.org
Similarly, the synthesis of thiazolo[5,4-d]pyrimidines , which are known to have antiproliferative and receptor antagonist activities, can be approached from this starting material. rsc.orgnih.gov The synthesis could proceed via substitution of the bromo group with a thioamide-containing nucleophile. Subsequent intramolecular cyclization would then forge the thiazole (B1198619) ring onto the C4 and C5 positions of the pyrimidine core. mdpi.com
Table 4: Generalized Strategy for Fused Heterocycle Synthesis
| Reaction Scheme | Description | Potential Fused Systems | Ref. |
| Step 1 (Substitution): The bromo group is replaced by a nucleophile (Nu-H) containing a reactive functional group (FG) via SNAr or cross-coupling.Step 2 (Cyclization): An intramolecular reaction, often catalyzed, forms a new ring by linking the functional group to the C5 position of the pyrimidine. | - Pyrimido[4,5-b]indoles- Thiazolo[5,4-d]pyrimidines- Pyrido[2,3-d]pyrimidines | mssm.edunih.govbohrium.com |
Formation of Pyrimido[4,5-c]pyridazine (B13102040) Analogs
The synthesis of pyrimido[4,5-c]pyridazine derivatives, a class of compounds with recognized biological potential, can be achieved using substituted pyrimidines. nih.gov While direct examples using this compound are not extensively detailed, the general strategy often involves the reaction of a hydrazine (B178648) derivative with a suitably functionalized pyrimidine. For instance, the cyclization of a 6-hydrazinylpyrimidine with an α-ketoester or a glyoxal (B1671930) derivative is a common method to construct the pyridazine (B1198779) ring fused to the pyrimidine core. nih.govtandfonline.com
In a related context, the synthesis of 3-substituted 1-ethyl-6-methylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones has been accomplished through the cyclization of 6-(1-ethylhydrazinyl)-3-methylpyrimidine-2,4(1H,3H)-dione with various α-bromoketones. tandfonline.com This highlights the utility of a halogenated precursor in the formation of the fused ring system, a strategy that could be adapted for this compound.
| Starting Material | Reagent | Product | Reference |
| 6-(1-ethylhydrazinyl)-3-methylpyrimidine-2,4(1H,3H)-dione | α-bromoketones | 3-substituted 1-ethyl-6-methylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones | tandfonline.com |
| 6-(hydrazinyl)uracil | Phenylglyoxal monohydrate | 1,6-Dimethyl-3-phenylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione | nih.gov |
Construction of Azaindolizine Structures
Azaindolizines, which are bicyclic nitrogen-containing heterocycles, can be synthesized from pyrimidine precursors. worktribe.com The Chichibabin reaction, involving the reaction of a methyl-substituted pyrimidine with an α-bromo ketone, is a key method for constructing 6- and 8-azaindolizine skeletons. worktribe.com Although direct application with this compound is not explicitly documented, the presence of the methyl group on the pyrimidine ring suggests its potential as a starting material for such transformations.
Another approach to azaindolizine-like structures involves the 1,3-dipolar cycloaddition of pyrimidinium ylides with electron-deficient alkynes. researchgate.net These ylides can be generated in situ from the corresponding quaternary salts, which are often prepared from halogenated pyrimidines. This methodology provides a pathway to novel pyrrolo[1,2-c]pyrimidines, a class of azaindolizines. researchgate.net
Functional Group Interconversions and Modifications of Side Chains
The functional groups on the this compound scaffold can be chemically altered to introduce new properties or to facilitate further reactions. The bromine atom is a key handle for functionalization. For instance, it can be displaced by various nucleophiles or participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
The ethyl and methyl side chains also offer opportunities for modification, although they are generally less reactive than the bromo substituent. Oxidation of these alkyl groups could potentially introduce carbonyl or hydroxyl functionalities, expanding the synthetic possibilities.
Design and Parallel Synthesis of Compound Libraries
The structure of this compound is well-suited for the generation of compound libraries due to the reactive bromine atom that allows for the introduction of diverse substituents. Parallel synthesis techniques can be employed to rapidly create a multitude of derivatives.
High-Throughput Synthesis Methodologies
High-throughput synthesis methodologies are instrumental in rapidly generating large libraries of compounds for screening purposes. rug.nl Solution-phase parallel synthesis has been successfully used to create libraries of pyrimido[4,5-c]pyridazine analogs. tandfonline.comresearchgate.net This approach involves reacting a common pyrimidine intermediate with a diverse set of building blocks in a parallel fashion. For example, a library of 3-substituted 1-ethyl-6-methylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones was prepared by reacting the corresponding hydrazinyl pyrimidine with a variety of α-bromoketones in a parallel format. tandfonline.com This strategy allows for the efficient exploration of the chemical space around the core scaffold.
Solid-phase organic synthesis (SPOS) is another powerful technique for library generation, offering advantages in purification and automation. mdpi.com While not specifically detailed for this compound, the principles of SPOS could be applied by immobilizing the pyrimidine scaffold onto a solid support and then performing subsequent chemical modifications.
Structural Diversity at the 3-position (general pyrimidine, but applicable)
Achieving structural diversity is a primary goal in the design of compound libraries. In the context of pyrimidine-based scaffolds, significant diversity can be introduced at various positions. For pyrimido[4,5-c]pyridazine systems, the 3-position has been a key site for introducing a wide range of alkyl, aryl, and heteroaryl groups. tandfonline.com This is often accomplished by using a diverse set of reagents, such as different α-bromoketones in the cyclization step, which directly translates to diversity at the 3-position of the final product. tandfonline.com
Furthermore, the concept of privileged substructure-based diversity-oriented synthesis (pDOS) highlights the potential of pyrimidines to serve as a foundation for creating structurally complex and diverse polyheterocycles. researchgate.netfrontiersin.org This strategy aims to overcome the limitations of flat, simple pyrimidine structures by generating novel 3D frameworks. researchgate.net
Applications in Specialty Chemical and Materials Development
While the primary focus of research on pyrimidine derivatives is often in medicinal chemistry, their versatile chemical nature also lends them to applications in the development of specialty chemicals and materials. The ability to tune the electronic and physical properties of the pyrimidine core through substitution makes them attractive building blocks for functional materials. For instance, pyrimidine-containing compounds have been investigated for their potential use in creating energetic materials and metal-organic frameworks (MOFs). rsc.org The introduction of specific functional groups onto the this compound core could lead to the development of specialty chemicals with tailored properties for various industrial applications. evitachem.com
Investigation of Biological Interactions and Structure Activity Relationships Sar of 4 Bromo 2 Ethyl 6 Methylpyrimidine Derivatives
Enzyme Inhibition Studies (Chemical Mechanisms)
Derivatives of 4-Bromo-2-ethyl-6-methylpyrimidine have been evaluated for their ability to inhibit key enzymes involved in pathological processes. These studies provide insight into the chemical mechanisms that govern the interactions between these small molecules and their biological targets.
While direct inhibition studies on this compound are not extensively documented, related pyrimidine (B1678525) compounds have been identified as crucial for developing inhibitors of S-adenosyl homocysteine/methylthioadenosine nucleosidase (MTA/SAH nucleosidase). Specifically, 4-Bromo-2-methylpyrimidine serves as a synthetic intermediate for creating 2-Methyl-4-pyrimidinyl-boronic Acid. pharmaffiliates.comalfachemch.com This, in turn, is used to synthesize indazole-derived inhibitors of MTA/SAH nucleosidase, which have demonstrated antimicrobial activities. pharmaffiliates.comalfachemch.com
MTA/SAH nucleosidase is a critical enzyme in bacterial metabolism, playing a key role in the activated methyl cycle, polyamine biosynthesis, and quorum sensing. nih.govnih.gov Its inhibition can disrupt these essential pathways, leading to bacterial growth inhibition. nih.govnih.gov The development of inhibitors for this enzyme is a promising strategy for creating novel broad-spectrum antimicrobials. nih.gov The effectiveness of these inhibitors highlights the potential of the pyrimidine scaffold as a basis for targeting MTA/SAH nucleosidase.
Pyrimidine derivatives are recognized for their anti-inflammatory potential, often exerted through the inhibition of cyclooxygenase (COX) enzymes. rsc.org These enzymes, COX-1 and COX-2, are responsible for producing prostaglandins, which mediate inflammation. mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes. google.com
Research into various pyrazolo[3,4-d]pyrimidine derivatives has demonstrated their ability to suppress COX enzyme activity. rsc.org For instance, certain derivatives have shown potent and selective inhibition of COX-2, with IC₅₀ values indicating significant efficacy. rsc.orgmdpi.com The selectivity for COX-2 over COX-1 is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com Studies on other molecular structures have shown that the presence of a bromine atom can enhance inhibitory activity against COX enzymes. japsonline.com This suggests that derivatives of this compound could be promising candidates for development as selective COX-2 inhibitors.
Table 1: COX-2 Inhibition by Selected Pyrimidine-Pyridine Hybrids
| Compound | IC₅₀ (µM) vs. COX-2 |
|---|---|
| 25 | 0.89 |
| 27 | 0.62 |
| 29 | 0.25 |
| Celecoxib (Standard) | 1.11 |
Data sourced from a study on pyrimidine-pyridine hybrids, demonstrating the potential of the pyrimidine scaffold in COX inhibition. rsc.org
Lipoxygenases (LOX) are another class of enzymes involved in inflammatory pathways, and their inhibition is a key strategy for treating conditions like prostate cancer. nih.gov Analogs based on a pyrimido[4,5-b]benzothiazine core, which includes an ethyl group at the 4-position, have been investigated as potent LOX inhibitors. nih.gov
One such analog, 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB), demonstrated significant inhibitory activity against soybean lipoxygenase (LOX-1). nih.gov This finding is particularly relevant as it showcases the contribution of the 4-ethyl-pyrimidine structure to the molecule's inhibitory potential. The IC₅₀ value for 4-EMPB was found to be comparable to other active analogs in the same study. nih.gov
Table 2: Lipoxygenase Inhibitory Activity of Pyrimido[4,5-b]benzothiazine Analogs
| Compound | IC₅₀ (µM) vs. LOX-1 |
|---|---|
| 4-PMPB | 8.6 |
| 4-EMPB | 14.3 |
| 4-MMPB | 17.1 |
This table highlights the inhibitory potency of 4-EMPB, which contains a 4-ethyl-pyrimidine substructure. nih.gov
Understanding the molecular interactions between pyrimidine derivatives and their target enzymes is crucial for designing more potent and selective inhibitors. Crystal structures of enzymes complexed with inhibitors reveal key binding modes. nih.govnih.gov For example, the interaction of bromoergocryptine with cytochrome P4503A4 shows how the bromine-containing ligand binds productively within the active site. nih.gov Such studies predict the importance of specific amino acid residues for binding and support multi-step binding models that involve initial contact followed by conformational changes. nih.gov
In the context of LOX inhibition by pyrimido[4,5-b]benzothiazine analogs, the induced mechanism of cancer cell death was identified as apoptosis and ferroptosis. nih.gov For S-adenosyl homocysteine/methylthioadenosine nucleosidase, structural data from complexes with inhibitors like MTDIA provide a template for understanding how these molecules achieve high-affinity binding, often acting as transition-state analogues. rcsb.org These insights into enzyme-ligand interactions are fundamental for the structure-based design of new therapeutic agents derived from the this compound scaffold.
In Vitro Antimicrobial Activity Evaluation
The pyrimidine scaffold is a well-established pharmacophore in the development of antimicrobial agents. Numerous studies have reported the synthesis of pyrimidine derivatives and their subsequent evaluation against a range of bacterial pathogens. innovareacademics.inresearchgate.net
Derivatives of pyrimidine have consistently shown promising activity against Gram-positive bacteria, including the resilient pathogen Staphylococcus aureus. innovareacademics.inresearchgate.netwjbphs.com This includes activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings. nih.gov
Screening assays, such as the agar (B569324) well diffusion method and broth dilution method, are employed to determine the antimicrobial efficacy of newly synthesized compounds. innovareacademics.innih.gov These tests yield critical data points like the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth. nih.gov For many pyrimidine derivatives, these evaluations have revealed significant antibacterial activity, with some compounds proving more effective than standard reference drugs. researchgate.net The consistent antimicrobial performance of this class of compounds underscores the potential of this compound as a foundational structure for developing new antibiotics to combat S. aureus infections.
Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
Derivatives of methylpyrimidine have been a focal point in the quest for new antibacterial agents, particularly against challenging Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Studies have shown that modifications to the pyrimidine core can lead to significant antibacterial activity.
For instance, a series of 2-amino-4-(substituted phenylamino)-6-methylpyrimidine derivatives were synthesized and evaluated for their antibacterial properties. nano-ntp.com Among these, certain compounds demonstrated encouraging action against P. aeruginosa and other Gram-negative bacteria. nano-ntp.com The evaluation was conducted using the disc diffusion method with ciprofloxacin (B1669076) as a standard. nano-ntp.com
In another study, newly synthesized pyrimidin-imide derivatives were screened against E. coli and P. aeruginosa. researchgate.net Compound 5 from this series was identified as a significant inhibitor of PBP3, a crucial protein in bacterial cell wall synthesis, suggesting its potential as an antibacterial agent. researchgate.net Similarly, pyrano[2,3-d]pyrimidine derivatives have also been shown to possess antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including E. coli and P. aeruginosa. researchgate.net
Further research on 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives revealed that compounds 6 , 11 , and 12 exhibited good inhibitory activity against all tested Gram-negative bacteria. srce.hr The minimum inhibitory concentration (MIC) values indicated that the nature of the substituent on the hydrazide fragment significantly influences the antimicrobial activity. srce.hr For example, the presence of hydroxyl (OH) or amino (NH2) groups on a benzene (B151609) ring attached to the core structure tended to increase antibacterial and antifungal activities. srce.hr
A series of Schiff bases containing arylpyrimidines also showed promising results. nih.gov Compounds 5a , 5c , 5i , 5j , and 5n were particularly potent against both Gram-positive and Gram-negative strains, with MIC values ranging from 1.56 to 3.125 μg/mL. nih.gov Compound 5b specifically showed an MIC of 1.56 μg/mL against P. aeruginosa. nih.gov
The following table summarizes the antibacterial activity of selected pyrimidine derivatives against Gram-negative bacteria.
| Compound/Derivative Class | Test Organism | Activity/Result | Reference |
| 2-amino-4-(substituted phenylamino)-6-methylpyrimidines | P. aeruginosa | Encouraging action observed for some derivatives. | nano-ntp.com |
| Pyran [2,3-d]pyrimidine derivatives | E. coli, P. aeruginosa | Possessed antimicrobial activity. | researchgate.net |
| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives (6, 11, 12) | Gram-negative bacteria | Good inhibition observed. | srce.hr |
| Schiff bases of 6-(substitutedphenyl)-N'-((E)-(substitutedphenyl)methylidene)-2-methylpyridine-3-carbohydrazides (5a, 5c, 5i, 5j, 5n) | E. coli, P. aeruginosa | Potent activity with MIC values of 1.56–3.125 μg/mL. | nih.gov |
Against Fungal Species (e.g., Aspergillus niger, Candida albicans)
The antifungal potential of pyrimidine derivatives has also been extensively investigated. The same series of 2-amino-4-(substituted phenylamino)-6-methylpyrimidines mentioned earlier were tested against Aspergillus niger and Candida albicans using clotrimazole (B1669251) as a standard. nano-ntp.com Some of these compounds showed moderate antifungal activity. nano-ntp.com
In the study of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, compounds 6 , 11 , and 12 also demonstrated good inhibition against C. albicans. srce.hr The structure-activity relationship revealed that the presence of OH or NH2 groups in an attached benzene ring enhanced antifungal activity. srce.hr Conversely, compounds with halogen or NO2 groups showed even stronger activity. srce.hr
Research on uracil-azole derivatives, which share the pyrimidine core, also contributes to the understanding of antifungal properties. nih.gov Furthermore, a study on 4-substituted crotonic acid esters indicated that the nature of the halogen at the 4-position influenced fungitoxicity, with the order being I > Br > Cl. nih.gov This suggests that bromo-substituted compounds could have significant antifungal potential. nih.gov The mechanism is believed to involve a nucleophilic reaction with SH-containing compounds in the fungi. nih.gov
The antifungal activity of selected pyrimidine derivatives is summarized in the table below.
| Compound/Derivative Class | Test Organism | Activity/Result | Reference |
| 2-amino-4-(substituted phenylamino)-6-methylpyrimidines | A. niger, C. albicans | Moderate antifungal activity observed for some derivatives. | nano-ntp.com |
| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives (6, 11, 12) | C. albicans | Good inhibition observed. | srce.hr |
| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives with OH, NH2 groups | C. albicans | Increased antifungal activity. | srce.hr |
| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives with halogen, NO2 groups | C. albicans | Strong antifungal activity. | srce.hr |
| 4-Bromocrotonic acid esters | C. albicans, A. niger | Significant fungitoxicity noted. | nih.gov |
Assessment of Activity against Antibiotic Resistance
The emergence of antibiotic-resistant bacterial strains is a major global health challenge, making the development of new antimicrobial agents that can overcome resistance mechanisms crucial. nano-ntp.comnih.gov Pyrimidine derivatives are being explored as one potential solution to this problem. nano-ntp.com
One strategy to combat resistance is to develop inhibitors of bacterial protein targets. nano-ntp.com The finding that a pyrimidin-imide derivative acts as a significant inhibitor of PBP3, a penicillin-binding protein, is a promising step in this direction, as alterations in PBPs are a common mechanism of resistance to β-lactam antibiotics. researchgate.net
Furthermore, some novel pyrimidine derivatives have shown significant antibacterial activity, in some cases surpassing standard drugs like Ampicillin. researchgate.net This suggests that these compounds may be effective against strains that have developed resistance to conventional antibiotics. The investigation of pyrimidine derivatives against resistant pathogens is an active area of research.
In Vitro Anticancer Activity Profiling
In addition to their antimicrobial properties, pyrimidine derivatives have demonstrated significant potential as anticancer agents. Their ability to interfere with various cellular processes in cancer cells makes them attractive candidates for drug development.
Cell Growth Inhibition Assays (e.g., SRB assay on THP-1 cells)
Various cell growth inhibition assays are employed to screen the cytotoxic effects of new compounds. While specific data on SRB assays on THP-1 cells for this compound is not detailed in the provided results, numerous studies have utilized similar assays like the MTT assay to evaluate related pyrimidine derivatives against different cancer cell lines. nih.govnih.gov For example, novel uracil-azole derivatives were tested using an MTT assay on breast carcinoma (MCF-7) and hepatocellular carcinoma (HEPG-2) cell lines, with some compounds showing powerful inhibitory activity. nih.gov
Evaluation against Various Cancer Cell Lines
A broad range of pyrimidine derivatives have been evaluated against numerous cancer cell lines, revealing promising cytotoxic activities. For instance, a series of 1,3-diaryl-4-sulfonamidoarylpyrazole derivatives, which can be related to the pyrimidine structure, were tested against the NCI-60 cell line panel. tandfonline.comnih.gov Compound 2l from this series showed potent activity, with an IC50 of 0.33 µM against the A498 renal cancer cell line. tandfonline.comnih.gov
Novel 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine derivatives were screened for their antiproliferative activities against a panel of human cancer cell lines, including MCF-7 (breast), SK-BR-3 (breast), HCT-116 (colorectal), and K562 (leukemia). nih.gov C-6 substituted 2,4-dimethoxy-5-phenylpyrimidines have also been evaluated, with compounds 13 and 15 showing pronounced activity with IC50 values around 2.5 µM and 1.6 µM, respectively. nih.gov
The table below presents a summary of the in vitro anticancer activity of various pyrimidine derivatives.
| Compound/Derivative Class | Cancer Cell Line(s) | Activity/Result (IC50) | Reference |
| 1,3-diaryl-4-sulfonamidoarylpyrazole (Compound 2l) | A498 (Renal) | 0.33 µM | tandfonline.comnih.gov |
| Uracil-azole derivative (Compound 4j) | MCF-7 (Breast), HEPG-2 (Hepatocellular) | 16.18 µM, 7.56 µM | nih.gov |
| C-6 fluorophenylalkyl substituted 2,4-dimethoxy-5-phenylpyrimidines (Compound 13) | Various | ~2.5 µM | nih.gov |
| C-6 fluorophenylalkyl substituted 2,4-dimethoxy-5-phenylpyrimidines (Compound 15) | Various | ~1.6 µM | nih.gov |
| Phenylpicolinamide sorafenib (B1663141) derivative (Compound 15f) | A549 (Lung), MCF-7 (Breast) | 5.43 µM, 0.62 µM | researchgate.net |
Identification of Molecular Targets and Pathways (e.g., alkylating agents, kinase inhibition)
Understanding the molecular targets and pathways through which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. A significant body of research points towards kinase inhibition as a primary mechanism of action for many pyrimidine derivatives. acs.org
Several clinical kinase inhibitors, such as BI-2536 (a PLK1 inhibitor) and TG-101348 (a JAK2/FLT3 inhibitor), are also known to inhibit bromodomains, highlighting a potential for dual kinase/bromodomain inhibition. nih.gov The pyrimidine ring is a key structural feature in many kinase inhibitors. acs.org For instance, a novel series of 1,3-diaryl-4-sulfonamidoarylpyrazole derivatives were evaluated for their kinase inhibitory effects, with the most potent compound being tested against a panel of 20 kinases to identify its molecular targets. tandfonline.comnih.gov
The p21 activated kinase 4 (PAK4) has been identified as a critical serine/threonine protein kinase for cancer progression, and C-3-substituted 6-ethynyl-1H-indole derivatives have been developed as potent and specific inhibitors of group II PAKs. nih.gov The structural similarities between these inhibitors and pyrimidine derivatives suggest that the latter might also target similar kinase pathways. While direct evidence for this compound derivatives acting as alkylating agents is not prominent in the search results, their halogenated nature suggests a potential for such reactivity, which is a common mechanism for many anticancer drugs.
In Vitro Anti-inflammatory and Antioxidant Properties
The anti-inflammatory and antioxidant potential of pyrimidine derivatives is a significant area of research. These properties are often interconnected, as oxidative stress is a key contributor to inflammation.
Reduction of Reactive Oxygen Species (ROS) Levels
Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage, and their overproduction is linked to inflammatory conditions. The ability of pyrimidine derivatives to mitigate ROS levels is a key indicator of their antioxidant potential.
In a study on an inflammatory cell model using lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, certain pyrimidine derivatives demonstrated the ability to reduce ROS levels. mdpi.comnih.govnih.gov Specifically, compounds designated as L1 and L2 confirmed their antioxidant properties by lowering the concentration of free radicals within this inflammatory model. mdpi.comnih.govnih.gov This suggests that derivatives of this compound could potentially be developed to control ROS-mediated cellular damage in inflammatory settings. The general mechanism involves the pyrimidine core acting as a scaffold that can be functionalized with groups capable of neutralizing these reactive species. juniperpublishers.com
Free Radical Scavenging Assays
Free radical scavenging assays are standard in vitro methods to quantify the antioxidant activity of chemical compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most commonly used techniques. ijpsonline.comnih.gov
Numerous studies have demonstrated the potent free radical scavenging capabilities of various pyrimidine derivatives.
A library of substituted pyrimidines showed a wide range of scavenging activity, with IC50 values (the concentration required to scavenge 50% of DPPH radicals) from 42.9 µM to 438.3 µM. juniperpublishers.com One of the most active compounds, a 3,4-dihydroxybenzylidene derivative, had an IC50 value of 42.9 ± 0.31 μM, which is comparable to standard antioxidants. juniperpublishers.com This high activity is often attributed to the presence of phenolic hydroxyl groups. juniperpublishers.com
Another study synthesized new pyrimidine analogs starting from 5-bromo-2,4-dichloropyrimidine (B17362) and found that several of the resulting compounds were effective radical scavengers in the DPPH assay. researchgate.net
Thiazole (B1198619) and oxadiazole-containing pyrimidine derivatives have also shown potent antioxidant activity in lipid peroxidation assays. nih.gov The presence of electron-withdrawing groups, such as bromine and chlorine, has been noted to contribute to potent antioxidant activity in some series of pyrimidine derivatives. nih.gov
These findings suggest that modifications on the pyrimidine ring, including the bromo and alkyl groups present in this compound, can significantly influence antioxidant capacity.
Table 1: DPPH Radical Scavenging Activity of Selected Pyrimidine Derivatives
| Compound Type | Key Structural Feature | IC50 Value (µM) | Reference |
|---|---|---|---|
| Substituted Pyrimidine | 3,4-dihydroxybenzylidene | 42.9 ± 0.31 | juniperpublishers.com |
| Substituted Pyrimidine | General Library | 42.9 - 438.3 | juniperpublishers.com |
| Tetrahydroimidazo[1,2-α]pyrimidine | Electron-releasing groups | 46.31 | ijpsonline.com |
| 4-bisaryl-pyrimidin-2-amine | -Br group | Potent Activity | nih.gov |
Inflammatory Cell Model Studies
The anti-inflammatory effects of pyrimidine derivatives are often evaluated using inflammatory cell models, such as monocytic cells stimulated with bacterial lipopolysaccharide (LPS). mdpi.comnih.gov These studies help to understand the cellular mechanisms behind the anti-inflammatory action.
Research on pyrimidine derivatives L1 and L2 in an LPS-stimulated THP-1 monocyte cell line provides a relevant example. mdpi.comnih.govnih.gov These compounds were found to inhibit the growth of these inflammatory cells in a dose-dependent manner, as measured by the sulforhodamine B (SRB) assay. nih.govnih.gov This inhibitory action on inflammatory cell proliferation is a crucial aspect of their anti-inflammatory profile.
Furthermore, the mechanism of action for many pyrimidine-based anti-inflammatory agents is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated during inflammation. mdpi.comnih.gov Derivatives L1 and L2 showed high selectivity in inhibiting COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs as it can reduce gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.comnih.govnih.gov These findings highlight the potential for this compound derivatives to be developed as selective anti-inflammatory agents. nih.gov
Investigation of Molecular Interactions with Biomolecules
Understanding how a compound interacts with biological macromolecules like proteins and receptors is fundamental to pharmacology. For pyrimidine derivatives, these interactions dictate their pharmacokinetic and pharmacodynamic profiles.
Protein Binding Studies (e.g., Human Serum Albumin, HSA)
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. semanticscholar.org The binding of a drug to HSA affects its distribution, metabolism, and excretion.
Studies on various pyrimidine derivatives have confirmed their ability to form stable complexes with HSA. mdpi.comnih.gov
Spectroscopic analyses of pyrimidine derivatives L1 and L2 with HSA indicated the formation of stable complexes, a key factor for their bioavailability. mdpi.comnih.gov Using techniques like UV-Vis spectroscopy, circular dichroism, and isothermal titration calorimetry, researchers confirmed these binding interactions. mdpi.comnih.gov
In another detailed study, the binding of a biologically active pyrimidine derivative to bovine serum albumin (BSA), a structural homolog of HSA, was investigated. semanticscholar.org The results showed that the compound binds to BSA primarily through hydrophobic interactions, with a binding constant (K) on the order of 10^4 L/mol, indicating a moderate and reversible affinity. semanticscholar.org The study also identified a single binding site for the derivative on the albumin molecule. semanticscholar.org
The principal drug-binding sites on albumin are often located in hydrophobic cavities in sub-domains IIA and IIIA. semanticscholar.org
These studies suggest that derivatives of this compound would likely bind to HSA, influencing their pharmacokinetic properties.
Table 2: Human Serum Albumin (HSA) Binding Parameters for Pyrimidine Derivatives
| Derivative Type | Binding Characteristic | Method(s) | Reference |
|---|---|---|---|
| Pyrimidine derivatives L1, L2 | Formation of stable complexes | UV-Vis, CD, ITC | mdpi.comnih.gov |
| Pyrimidine derivative (AHDMAPPC) | Single binding site, Hydrophobic interaction | Fluorescence, UV-Vis, CD | semanticscholar.org |
| Pyrazolo[3,4-d]pyrimidines | Good entrapment in HSA nanoparticles | DLS, HPLC-MS | researchgate.net |
Receptor Binding Profiling
The therapeutic effects of many drugs are mediated by their binding to specific receptors. Pyrimidine derivatives have been investigated for their affinity towards various receptor targets, particularly within the central nervous system.
Serotonin (B10506) (5-HT) receptors are a major target for drugs treating a range of neurological and psychiatric disorders.
A series of optically active pyrimidine derivatives were synthesized and evaluated for their binding affinities to 5-HT2C receptors. nih.gov One analogue, (R,R)-4e, displayed excellent binding affinity for the 5-HT2C receptor with good selectivity over other 5-HT receptor subtypes. nih.gov
In another study, piperazin-1-yl substituted pyrimidines were synthesized as ligands for the 5-HT7 receptor, which is implicated in processes like mood and cognition. researchgate.net
Arylpiperazine-containing pyrimidine 4-carboxamide derivatives have been designed as potential antidepressants that target 5-HT2A and 5-HT2C receptors, as well as the serotonin transporter (SERT). bohrium.com
Additionally, pyrimidine derivatives have been developed as potent and highly selective antagonists for the A3 adenosine (B11128) receptor, with some ligands showing affinity in the nanomolar range without significant activity at other adenosine receptor subtypes. acs.org These structure-activity relationship studies are crucial for designing selective ligands. For instance, in a series of 5-HT2C modulators, the size of an alkyl ether group and the stereochemistry were shown to significantly influence binding affinity and selectivity. nih.gov
This body of research indicates that the this compound scaffold holds promise for the development of selective receptor ligands, with the potential to target a variety of G-protein coupled receptors depending on the specific substitutions made to the core structure.
Structure-Activity Relationship (SAR) Studies
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. rsc.org For this compound derivatives, SAR studies are crucial for optimizing their therapeutic potential.
Research on related pyrimidine structures provides insights into the potential impact of these groups. For instance, in a series of 4,6-disubstituted pyrimidine derivatives, the nature of the substituent at the C4 and C6 positions was found to be critical for their biological effects. rsc.org In one study on EZH1/EZH2 inhibitors, replacing a methyl group with an ethyl group at the C4 position of a pyridone core (structurally related to pyrimidine) led to a more than three-fold increase in potency against EZH1, while maintaining high potency against EZH2. nih.gov This suggests that even small changes in alkyl chain length can have a significant impact on target engagement.
The presence of a halogen, such as the bromine in this compound, is also a key determinant of activity. Halogens can influence the electronic properties of the ring and participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding. In a study of 6-bromo analogues of certain inhibitors, the bromo-substituted compound demonstrated good potency and selectivity. nih.gov
The following table summarizes hypothetical SAR trends for this compound derivatives based on findings from related pyrimidine series.
| Position of Substitution | Modification | Potential Impact on Biological Activity |
| C2-ethyl | Replacement with smaller alkyl groups (e.g., methyl) | May decrease potency due to reduced hydrophobic interactions. |
| C2-ethyl | Replacement with larger alkyl groups (e.g., propyl) | Potency may increase or decrease depending on the size of the binding pocket. nih.gov |
| C4-bromo | Replacement with other halogens (e.g., chloro, fluoro) | Can modulate electronic properties and binding affinity. |
| C4-bromo | Replacement with amino or hydroxyl groups | May introduce hydrogen bonding capabilities, altering target specificity. |
| C6-methyl | Replacement with larger alkyl groups (e.g., ethyl, propyl) | Can influence steric interactions within the binding site. |
| C6-methyl | Replacement with aromatic rings | May introduce pi-stacking interactions, potentially enhancing potency. |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine derivatives, QSAR models have been developed to predict their activity as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov
A hypothetical QSAR model for this compound derivatives might include descriptors such as:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Electronic descriptors: These quantify the electronic properties, such as dipole moment and partial charges.
Steric descriptors: These relate to the size and shape of the molecule.
The development of a robust QSAR model would enable the prediction of the biological activity of novel derivatives, thereby guiding the synthesis of more potent and selective compounds.
The table below illustrates the types of descriptors that could be used in a QSAR model for pyrimidine derivatives and their potential correlation with biological activity.
| Descriptor Type | Example Descriptor | Potential Correlation with Activity |
| Electronic | Dipole Moment | Higher dipole moment may enhance interactions with polar residues in the target protein. |
| Steric | Molecular Volume | Optimal molecular volume is often required for fitting into the binding site. |
| Hydrophobic | LogP | Increased lipophilicity can improve membrane permeability but may also lead to non-specific binding. |
| Topological | Wiener Index | Can be related to the overall shape and branching of the molecule. |
The molecular volume and lipophilicity of a drug molecule are critical physicochemical properties that influence its pharmacokinetic and pharmacodynamic profiles. nih.gov
Molecular Volume: The size and shape of a molecule, represented by its molecular volume, are crucial for its ability to fit into the binding pocket of a biological target. For this compound derivatives, modifications that significantly alter the molecular volume can have a profound effect on their biological activity. For example, replacing the ethyl group at C2 with a larger substituent may lead to steric clashes within the binding site, resulting in reduced potency. Conversely, a smaller substituent might not fully occupy the available space, leading to weaker binding.
An optimal level of lipophilicity is generally required for good biological activity. While increased lipophilicity can enhance membrane permeability and target binding through hydrophobic interactions, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific toxicity. nih.gov
The table below shows the calculated LogP and molecular volume for this compound and hypothetical derivatives to illustrate the impact of substituent changes.
| Compound | Substituent at C4 | Substituent at C2 | Calculated LogP | Molecular Volume (ų) |
| This compound | Bromo | Ethyl | 2.8 | 150 |
| 4-Chloro-2-ethyl-6-methylpyrimidine | Chloro | Ethyl | 2.5 | 145 |
| 4-Amino-2-ethyl-6-methylpyrimidine | Amino | Ethyl | 1.5 | 140 |
| 4-Bromo-2-propyl-6-methylpyrimidine | Bromo | Propyl | 3.3 | 165 |
Note: The LogP and molecular volume values in this table are illustrative and would need to be calculated using specialized software for precise values.
Conclusion and Future Research Directions
Summary of Key Research Findings on 4-Bromo-2-ethyl-6-methylpyrimidine
Currently, dedicated scholarly research focusing exclusively on this compound is sparse. Its presence is primarily noted in chemical supplier catalogs, indicating its availability for research purposes. The true potential and detailed chemical personality of this compound remain largely uncharted territory, making it a fertile ground for new scientific inquiry. The subsequent sections will, therefore, extrapolate from the known chemistry of analogous pyrimidine (B1678525) structures to project potential research directions.
Unexplored Synthetic Methodologies and Chemical Transformations
The synthesis of 2,4,6-substituted pyrimidines is a well-trodden path in organic chemistry, yet specific high-yielding and green methodologies for this compound are not extensively documented. researchgate.netresearchgate.netijpsr.com Future research could focus on optimizing its synthesis from readily available starting materials.
A plausible and established route involves the condensation of a β-dicarbonyl compound with an amidine, followed by halogenation. For instance, the condensation of ethylpropionylacetate with acetamidine (B91507) could yield 2-ethyl-6-methylpyrimidin-4-ol, which can then be brominated using a suitable reagent like phosphorus oxybromide or N-bromosuccinimide to afford the target compound.
Table 1: Potential Synthetic Precursors
| Starting Material 1 | Starting Material 2 | Intermediate | Target Compound |
|---|---|---|---|
| Ethyl propionylacetate | Acetamidine hydrochloride | 2-Ethyl-6-methylpyrimidin-4-ol | This compound |
Furthermore, the development of one-pot synthetic procedures or flow chemistry approaches could offer significant advantages in terms of efficiency, safety, and scalability.
Advanced Mechanistic Investigations of Reactivity
The bromine atom at the C4 position of the pyrimidine ring is expected to be the primary site of reactivity, susceptible to a variety of chemical transformations. plu.mxresearchgate.net The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbon atom bonded to the bromine, making it a good substrate for nucleophilic aromatic substitution (SNAAr) reactions.
Future mechanistic studies could involve:
Kinetics of Nucleophilic Substitution: Investigating the reaction rates with a series of nucleophiles (e.g., amines, alkoxides, thiolates) to quantify the reactivity of the C-Br bond. This would provide valuable data for synthetic planning.
Catalytic Cross-Coupling Reactions: While Suzuki-Miyaura couplings of bromopyrimidines are known, detailed mechanistic studies involving this compound are absent. nih.govnih.govacs.org Investigating the kinetics and catalytic cycles of various palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) would be highly valuable. nih.govacs.orgillinois.edu
Theoretical Modeling of Reaction Pathways: Employing computational methods to model the transition states and intermediates of its reactions to gain deeper insights into the reaction mechanisms.
Deeper Computational and Spectroscopic Characterization
A thorough characterization of this compound is essential for its future application. While basic analytical data is available from suppliers, a comprehensive spectroscopic and computational analysis is lacking.
Table 2: Key Spectroscopic and Computational Parameters for Investigation
| Technique | Information to be Gained |
|---|---|
| ¹H and ¹³C NMR | Detailed structural confirmation and assignment of all proton and carbon signals. |
| Mass Spectrometry | Precise mass determination and fragmentation pattern analysis. |
| Infrared (IR) Spectroscopy | Identification of characteristic vibrational modes of the pyrimidine ring and substituents. |
| UV-Vis Spectroscopy | Determination of electronic absorption properties. |
| X-ray Crystallography | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. |
| Density Functional Theory (DFT) | Calculation of molecular orbitals (HOMO/LUMO), electrostatic potential maps, and theoretical vibrational frequencies to complement experimental data. jchemrev.comajchem-b.comjchemrev.com |
Studies on other halogenated pyrimidines have demonstrated the power of combining experimental spectroscopy with theoretical calculations to understand the electronic effects of the halogen substituent on the aromatic ring. acs.orgnih.govnih.govacs.org
Exploration of Novel Synthetic Applications
The reactivity of the C-Br bond makes this compound a versatile building block for the synthesis of more complex molecules. Future research should explore its utility in:
Palladium-Catalyzed Cross-Coupling Reactions: As a coupling partner in Suzuki, Stille, Heck, and Sonogashira reactions to introduce a variety of substituents at the 4-position of the pyrimidine ring. nih.govnih.govacs.orgnih.gov This would allow for the creation of libraries of novel pyrimidine derivatives.
Nucleophilic Aromatic Substitution: As a substrate for reactions with various nucleophiles to introduce amino, alkoxy, and thioether functionalities, which are common in biologically active molecules. plu.mxresearchgate.netsmolecule.com
Synthesis of Fused Heterocycles: As a precursor for the synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, by reacting with appropriate difunctionalized reagents.
Expansion of Chemically-Focused Biological Interaction Studies
Pyrimidine derivatives are well-known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netorientjchem.orgnih.govmedwinpublishers.com The specific substitution pattern of this compound makes it a candidate for biological screening.
Future research in this area should focus on:
Screening for Biological Activity: Evaluating the compound against a panel of biological targets, such as kinases, proteases, and microbial enzymes, to identify any potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Using this compound as a scaffold to synthesize a library of derivatives with modifications at the 4-position and evaluating how these changes affect biological activity.
Computational Docking Studies: Employing molecular modeling to predict the binding affinity of this compound and its derivatives to the active sites of known drug targets. nih.govrsc.org
Potential for Rational Design of Related Chemical Entities
The knowledge gained from the comprehensive study of this compound can serve as a foundation for the rational design of new chemical entities with tailored properties. By understanding the structure-activity and structure-property relationships of this molecule and its derivatives, researchers can design new compounds with enhanced biological activity, improved pharmacokinetic profiles, or specific material properties. This could involve the strategic placement of different functional groups on the pyrimidine core to optimize interactions with biological targets or to tune the electronic and photophysical properties of the molecule for materials science applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2-ethyl-6-methylpyrimidine, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves halogenation or substitution reactions on a pyrimidine precursor. For example, bromination of 2-ethyl-6-methylpyrimidine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended. Monitoring reaction progress with TLC and confirming purity via HPLC (≥95%) ensures quality .
Q. How should researchers safely handle and store this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Store in airtight, light-sensitive containers at 2–8°C. Dispose of waste via halogenated organic waste protocols. Safety data for brominated pyrimidines suggest avoiding inhalation and using neutralizers (e.g., sodium thiosulfate) for spills .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituents via chemical shifts (e.g., ethyl groups at δ ~1.2–1.4 ppm, methyl at δ ~2.5 ppm).
- MS (EI or ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₀BrN₂).
- IR : Detect C-Br stretches (~500–600 cm⁻¹). Cross-validate with elemental analysis for Br content .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) is critical. Key steps:
Grow high-quality crystals via slow evaporation (solvent: dichloromethane/hexane).
Collect data at low temperature (100 K) to minimize disorder.
Refine using SHELXL’s least-squares algorithms, incorporating anisotropic displacement parameters for Br. Address twinning or disorder with the TWIN/BASF commands .
Q. How can researchers address contradictory data in NMR and MS analyses?
- Methodological Answer : Contradictions (e.g., unexpected adducts in MS or split NMR peaks) may arise from impurities or dynamic effects. Strategies:
- MS : Use high-resolution instruments (HRMS) to distinguish isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br).
- NMR : Perform variable-temperature NMR to assess conformational exchange.
- Cross-validation : Compare with computational predictions (DFT for NMR shifts) .
Q. What role does this compound play in medicinal chemistry, and how can its reactivity be exploited?
- Methodological Answer : The bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) to generate biaryl pyrimidines for kinase inhibitors. Reactivity studies:
- Optimize Pd-catalyzed couplings (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C).
- Monitor regioselectivity using NOESY or X-ray to confirm substitution sites .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Use DFT (e.g., Gaussian or ORCA) to model transition states and electron density maps. Key parameters:
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Simulate reaction pathways (e.g., SNAr vs. radical mechanisms) using solvent models (PCM for DMSO). Validate with kinetic experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
